Varespladib
Description
Properties
IUPAC Name |
2-(1-benzyl-2-ethyl-3-oxamoylindol-4-yl)oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-2-14-19(20(26)21(22)27)18-15(9-6-10-16(18)28-12-17(24)25)23(14)11-13-7-4-3-5-8-13/h3-10H,2,11-12H2,1H3,(H2,22,27)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLXTPHDSZUFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(N1CC3=CC=CC=C3)C=CC=C2OCC(=O)O)C(=O)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
172733-42-5 (Sodium salt) | |
| Record name | Varespladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50169378 | |
| Record name | Varespladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172732-68-2 | |
| Record name | Varespladib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=172732-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Varespladib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172732682 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Varespladib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11909 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Varespladib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VARESPLADIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q3P98DATH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Preclinical Evidence for Varespladib in Snakebite Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Snakebite envenomation is a significant global health issue, causing up to 138,000 deaths annually and leaving approximately 400,000 individuals with permanent disabilities. A major challenge in treatment is the delay in administering antivenom, which is often only available in hospital settings. Varespladib, a potent, broad-spectrum inhibitor of secretory phospholipase A2 (sPLA2), presents a promising paradigm shift in snakebite therapy. sPLA2s are enzymes present in over 95% of snake venoms and are critical mediators of toxicity, including neurotoxicity, myotoxicity, and coagulopathy. This guide provides a detailed overview of the preclinical evidence supporting the development of this compound and its oral prodrug, this compound-methyl, as a first-line treatment for snakebite envenomation.
Mechanism of Action
This compound functions by targeting and inhibiting the catalytic activity of sPLA2 enzymes. Snake venom sPLA2s play a crucial role in envenomation by causing tissue destruction, paralysis, and bleeding. This compound binds to a conserved active site within the sPLA2 toxin, effectively neutralizing its enzymatic function. This mechanism of action is broad-spectrum, as the active site is highly conserved across sPLA2s from a wide variety of snake species.
Caption: this compound inhibits sPLA2 toxins, preventing cellular damage and coagulopathy.
Quantitative Data from Preclinical Studies
In Vitro Inhibition of Snake Venom sPLA2 Activity
This compound and its oral prodrug, this compound-methyl, have demonstrated potent, broad-spectrum inhibition of sPLA2 activity from a wide range of medically important snake venoms.
| Venom Species | Toxin Class | This compound IC50 | Reference |
| Micrurus fulvius | Elapid | Nanomolar to Picomolar | |
| Vipera berus | Viperid | Nanomolar to Picomolar | |
| Daboia russelii | Viperid | Not specified | |
| Bothrops asper | Viperid | Not specified | |
| Oxyuranus scutellatus | Elapid | Not specified | |
| Echis carinatus | Viperid | Not specified | |
| 28 Medically Important Venoms | Various | Nanomolar and Picomolar Concentrations |
In Vivo Efficacy of this compound in Animal Models
Preclinical studies in various animal models have shown significant survival benefits and reduction in venom-induced pathology with this compound treatment.
| Animal Model | Venom | This compound Dose | Outcome | Reference |
| Mice | Vipera nikolskii | Not specified | 80% survival in treated group vs. 0% in control. | |
| Rats | Micrurus fulvius (lethal dose) | 4 to 8 mg/kg | Complete rescue (100% survival). | |
| Rats | Vipera berus (lethal dose) | 4 to 8 mg/kg | Striking survival benefit. | |
| Mice | Deinagkistrodon acutus & Agkistrodon halys | 4 mg/kg | Significant inhibition of hemorrhage and myonecrosis. | |
| Porcine | Micrurus fulvius (lethal dose) | 5 mg/kg IV bolus and/or 2.5 mg/kg oral | 100% survival (14/14 animals). |
Experimental Protocols
In Vitro sPLA2 Inhibition Assay
A common method to determine the inhibitory potential of this compound against snake venom sPLA2 is a chromogenic assay.
-
Preparation : A dilution series of this compound is prepared.
-
Incubation : Each concentration of this compound is pre-incubated with a fixed amount of snake venom for a specified time (e.g., 30 minutes at 37°C).
-
Substrate Addition : A chromogenic substrate for sPLA2 is added to the mixture.
-
Measurement : The rate of substrate conversion is measured spectrophotometrically.
-
Analysis : The percentage of inhibition is calculated relative to a venom-only control. The IC50 value (the concentration of this compound that inhibits 50% of the enzyme's activity) is determined by plotting inhibition against the logarithm of this compound concentration.
In Vivo Lethality and Rescue Studies
These studies assess the ability of this compound to prevent death in animals challenged with a lethal dose of snake venom.
-
Animal Model : Typically, mice or rats are used.
-
Venom Administration : A predetermined lethal dose (e.g., LD₅₀ or a multiple thereof) of snake venom is administered to the animals, often intravenously or intramuscularly.
-
This compound Administration : this compound is administered at various doses and time points relative to venom injection (e.g., pre-incubation, immediately after, or at delayed intervals).
-
Observation : Animals are monitored for a set period (e.g., 24-48 hours) for survival and signs of neurotoxicity or other distress.
-
Endpoint : The primary endpoint is survival. The dose of this compound that provides a certain level of protection (e.g., ED₅₀) can be calculated.
Varespladib: An Inquiry into Early Clinical Trials for Inflammatory Diseases
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), was once a promising candidate for a range of inflammatory diseases due to its targeted mechanism of action within the arachidonic acid pathway. Early clinical development, initiated in the early 2000s, explored its efficacy in conditions such as acute coronary syndrome (ACS), atherosclerosis, sepsis, and rheumatoid arthritis. While Phase II trials demonstrated positive changes in key inflammatory and lipid biomarkers, subsequent large-scale Phase III trials, notably the VISTA-16 study in ACS, were terminated due to a lack of convincing efficacy and potential for adverse outcomes. This technical guide provides a comprehensive overview of the early clinical trial data for this compound in inflammatory diseases, detailing its mechanism, summarizing quantitative findings, and outlining experimental protocols. The focus has since shifted to its application as a broad-spectrum antidote for snakebite envenoming, where it is currently in active clinical development.
Mechanism of Action: sPLA2 Inhibition
This compound and its oral prodrug, this compound-methyl, function by inhibiting the IIa, V, and X isoforms of secretory phospholipase A2. sPLA2 enzymes are critical in the initial step of the arachidonic acid cascade, where they hydrolyze phospholipids in cell membranes to release arachidonic acid. This acid is a precursor to potent pro-inflammatory mediators, including prostaglandins and leukotrienes. By blocking sPLA2, this compound effectively disrupts this inflammatory cascade at its origin. Furthermore, sPLA2 is implicated in the modification of lipoproteins, contributing to atherosclerosis. This compound's inhibition of sPLA2 was shown to reduce levels of C-reactive protein (CRP), interleukin-6 (IL-6), and LDL cholesterol, all established biomarkers of inflammation and cardiovascular risk.
Methodological & Application
Varespladib In Vitro PLA2 Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Varespladib (also known as LY315920) is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes. sPLA2s are key enzymes in the arachidonic acid pathway, responsible for the hydrolysis of phospholipids to produce free fatty acids, including arachidonic acid, and lysophospholipids. These products are precursors to various pro-inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting sPLA2, this compound effectively disrupts this inflammatory cascade at an early stage. This document provides detailed protocols for in vitro assays to determine the inhibitory activity of this compound against sPLA2 enzymes, summarizes its known inhibitory concentrations, and illustrates the relevant biological pathway and experimental workflow.
Data Presentation
This compound has demonstrated potent inhibitory activity against several sPLA2 isoforms, particularly those belonging to groups IIA, V, and X. Its efficacy has been evaluated in various species and against different venomous snake sPLA2s, highlighting its broad-spectrum inhibitory potential.
Table 1: this compound IC50 Values for Mammalian sPLA2 Isoforms
| Target Enzyme | Species | IC50 (nM) | Assay Type |
| sPLA2 (non-pancreatic) | Human | 7 | Cell-free assay |
| sPLA2 Group IIA | Human | 9 | Not specified |
| sPLA2 | Human (serum) | 6.2 | Not specified |
| sPLA2 | Rat (serum) | 8.1 | Not specified |
| sPLA2 | Rabbit (serum) | 5.0 | Not specified |
| sPLA2 | Guinea Pig (serum) | 3.2 | Not specified |
| sPLA2-induced Thromboxane A2 release | Guinea Pig (BAL cells) | 790 | Cell-based assay |
Table 2: this compound IC50 Values against various Snake Venom sPLA2s
| Venom Source | IC50 (µM) | Assay Type |
| Micrurus fulvius (Eastern coral snake) | Indeterminate | Chromogenic Assay |
| Vipera berus (Common European adder) | Indeterminate | Chromogenic Assay |
| Various Viperidae and Elapidae venoms | Nanomolar to Picomolar range | Chromogenic Assay |
Signaling Pathway
The primary mechanism of action for this compound is the inhibition of sPLA2, which is a critical upstream enzyme in the arachidonic acid signaling cascade. This pathway is fundamental to the inflammatory response.
Varespladib: A Research Tool for Investigating the Pathophysiology of sPLA2-Mediated Diseases
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Varespladib is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1] These enzymes play a crucial role in the initial steps of the arachidonic acid inflammatory pathway by hydrolyzing phospholipids to produce free fatty acids and lysophospholipids.[2] Dysregulation of sPLA2 activity is implicated in a variety of inflammatory diseases, making this compound a valuable tool for studying the pathophysiology of these conditions.[3] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in utilizing this compound for their studies.
Initially developed for inflammatory conditions such as acute coronary syndrome (ACS) and sepsis, this compound's clinical development for these indications was halted due to a lack of efficacy and potential for harm in some cases.[1][4] However, its potent, broad-spectrum inhibition of snake venom sPLA2s has led to its repurposing as a promising therapeutic agent for snakebite envenomation, with the FDA granting it orphan drug status for this indication.[1][5]
Mechanism of Action
This compound acts as a competitive inhibitor of sPLA2, binding to the active site of the enzyme and preventing the hydrolysis of its phospholipid substrates.[6] This action blocks the production of downstream inflammatory mediators, including prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.[1]
Signaling Pathway of sPLA2-Mediated Inflammation
Secretory PLA2 enzymes, upon activation by pro-inflammatory stimuli, initiate a signaling cascade that leads to the production of potent inflammatory mediators. This compound intervenes at the initial step of this pathway.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various sPLA2 enzymes and its effects on key biomarkers in clinical and preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target sPLA2 Isoform/Venom | Assay Type | IC50 Value | Reference |
| Human sPLA2-IIA | Chromogenic Assay | 0.009 µM | [1] |
| Human sPLA2-V | Enzymatic Assay | 77 nM | [7] |
| Human sPLA2-X | Enzymatic Assay | 15 nM | [7] |
| Daboia russelii (Russell's Viper) Venom | Chromogenic Assay | ~0.005 µM | [8] |
| Micrurus fulvius (Eastern Coral Snake) Venom | Chromogenic Assay | Potent inhibition | [9] |
| Vipera berus (Common European Adder) Venom | Chromogenic Assay | Potent inhibition | [9] |
| Protobothrops mucrosquamatus Venom | In Vitro sPLA2 Activity | 101.3 nM | [5] |
Table 2: Effects of this compound on Biomarkers in Acute Coronary Syndrome (ACS) Patients
| Biomarker | Treatment Group | Baseline (Mean/Median) | 8-Week Change from Baseline | 24-Week Change from Baseline | Reference |
| LDL-C (mg/dL) | This compound + Atorvastatin | ~105 | -49.6% | -43.5% | [10] |
| Placebo + Atorvastatin | ~105 | -43.4% | -37.6% | [10] | |
| hsCRP (mg/L) | This compound + Atorvastatin | 11.4 | -75.0% | -79.8% | [4][10] |
| Placebo + Atorvastatin | 10.4 | -71.0% | -77.0% | [4][10] | |
| sPLA2-IIA (ng/mL) | This compound + Atorvastatin | N/A | -82.4% | -78.5% | [10] |
| Placebo + Atorvastatin | N/A | -15.6% | -6.4% | [10] |
Table 3: Preclinical Efficacy of this compound in Animal Models of Snakebite Envenomation
| Venom Source | Animal Model | This compound Dose | Outcome | Reference |
| Micrurus fulvius | Rat | 4 mg/kg or 8 mg/kg IV | 100% survival, suppressed sPLA2 activity and hemolysis | [9] |
| Deinagkistrodon acutus and Gloydius halys | Mouse | 4 mg/kg | Significantly inhibited hemorrhage and myonecrosis | [5] |
| Notechis scutatus, Crotalus durissus terrificus, Bungarus multicinctus, Oxyuranus scutellatus | Mouse | N/A | Delayed neurotoxic effects | [5][11] |
| Crotalus atrox | Mouse | 60 µg | Insufficient to completely protect against lethality alone | [12] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Protocol 1: In Vitro sPLA2 Enzymatic Activity Assay (Chromogenic)
This protocol is adapted from methodologies used in various studies to determine the inhibitory effect of this compound on sPLA2 activity.[13][14]
Objective: To quantify the enzymatic activity of sPLA2 in the presence and absence of this compound.
Materials:
-
sPLA2 enzyme source (e.g., purified human sPLA2-IIA, snake venom)
-
This compound
-
Chromogenic substrate: 4-nitro-3-(octanoyloxy)benzoic acid
-
Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 425 nm
-
Incubator at 37°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer to achieve the desired final concentrations.
-
In a 96-well plate, add 20 µL of the sPLA2 enzyme solution (e.g., venom at 1 mg/mL).
-
Add 20 µL of the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate for 30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 200 µL of the assay buffer and 20 µL of the chromogenic substrate (final volume 260 µL).
-
Incubate the plate for 30 minutes at 37°C.
-
Measure the absorbance at 425 nm using a microplate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Mouse Model of Snakebite Envenomation
This protocol provides a general framework for assessing the in vivo efficacy of this compound against snake venom, based on preclinical studies.[9][12]
Objective: To evaluate the ability of this compound to protect against the lethal and/or pathological effects of snake venom in a mouse model.
Materials:
-
Male CD-1 mice (or other appropriate strain)
-
Lyophilized snake venom
-
This compound
-
Sterile saline or appropriate vehicle for venom and drug administration
-
Syringes and needles for injection (subcutaneous or intravenous)
-
Animal monitoring equipment
Procedure:
-
Determine the lethal dose 50 (LD50) of the snake venom in the chosen mouse strain.
-
Prepare a solution of the snake venom in sterile saline to deliver a lethal dose (e.g., 2-5x LD50) in a specific volume.
-
Prepare a solution of this compound in a suitable vehicle.
-
Divide the mice into treatment and control groups (n=5-10 per group).
-
Pre-treatment model: Administer this compound (e.g., 4 mg/kg, subcutaneously) to the treatment group a short time before venom injection. Administer vehicle to the control group.
-
Rescue model: Inject all mice with the lethal dose of venom. At a specified time point post-envenomation (e.g., 5 minutes), administer this compound (e.g., 4-8 mg/kg, intravenously) to the treatment group and vehicle to the control group.
-
Monitor the animals closely for signs of toxicity (e.g., lethargy, paralysis, bleeding) and record survival times over a 24-48 hour period.
-
At the end of the experiment, euthanize surviving animals and perform necropsies to assess for internal hemorrhage and tissue damage.
-
For sub-lethal studies, specific pathological effects like myonecrosis or hemorrhage can be quantified.
Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
Conclusion
This compound is a well-characterized inhibitor of sPLA2 and serves as a critical research tool for elucidating the role of these enzymes in various disease states. While its therapeutic potential in cardiovascular disease remains uncertain, its potent activity against a broad range of snake venom sPLA2s has opened up a new and promising avenue of research and development for the treatment of snakebite envenomation. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their investigations into the pathophysiology of sPLA2-mediated diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A-002 (this compound), a phospholipase A2 inhibitor, reduces atherosclerosis in guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted Phospholipases A2: Drivers of Inflammation and Cancer [mdpi.com]
- 4. solaci.org [solaci.org]
- 5. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
- 7. researchgate.net [researchgate.net]
- 8. research.vu.nl [research.vu.nl]
- 9. This compound (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound methyl on biomarkers and major cardiovascular events in acute coronary syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 14. Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Varespladib solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Varespladib, focusing on solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
A1: The reported solubility of this compound in DMSO varies across different suppliers but generally falls within a high concentration range. It is crucial to use fresh, anhydrous DMSO for optimal dissolution, as the solvent is hygroscopic and absorbed moisture can significantly reduce this compound's solubility.[1][2]
Q2: My this compound is not fully dissolving in DMSO, what should I do?
A2: If you encounter solubility issues, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution in a water bath at 50°C.[1]
-
Sonication: Use an ultrasonic bath to aid dissolution.[1][3]
-
Fresh DMSO: Ensure you are using a fresh, unopened bottle of anhydrous or molecular biology grade DMSO.[1][2] Stored DMSO can absorb atmospheric moisture, which negatively impacts solubility.
Q3: this compound precipitates out of solution when I dilute my DMSO stock into aqueous media. How can I prevent this?
A3: This is a common issue for compounds with low aqueous solubility.[4][5] To minimize precipitation:
-
Minimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%.[4][6]
-
Serial Dilutions in DMSO: If a dose-response curve is being prepared, it is best to perform serial dilutions in 100% DMSO before the final dilution into your aqueous experimental medium.[4]
-
Direct Dilution: Add the small volume of your concentrated DMSO stock directly into the final volume of your aqueous medium with vigorous mixing. Avoid making intermediate dilutions in aqueous solutions.[7]
-
Use of Pluronic F-68: For in vivo studies, a formulation with PEG300 and Tween 80 has been described to maintain solubility.[1] A similar strategy using surfactants could potentially be adapted for in vitro assays, but would require careful validation.
Q4: How should I store my this compound stock solution in DMSO?
A4: For optimal stability, it is recommended to prepare a concentrated stock solution in DMSO, aliquot it into single-use vials, and store at -20°C or -80°C.[7] This minimizes freeze-thaw cycles which can lead to compound precipitation and degradation.[7][8] While some studies suggest most compounds are stable in DMSO for extended periods, exposure to water and oxygen can cause degradation.[8][9]
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes | Reference(s) |
| DMSO | 100 | 262.89 | Requires sonication; use of fresh, anhydrous DMSO is critical. | [2] |
| DMSO | 76 | 199.79 | Warming to 50°C and ultrasonication can aid dissolution. | [1] |
| DMSO | 60 | 157.73 | Sonication is recommended. | [3] |
| DMF | 2 | - | - | [10] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 | - | - | [10] |
| Ethanol | < 1 | - | Insoluble or slightly soluble. | [1][3] |
| Water | < 0.1 | - | Insoluble. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, molecular biology grade DMSO
-
Sterile, conical microcentrifuge tubes
-
Calibrated analytical balance and pipette
-
-
Procedure:
-
Equilibrate this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound into a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the tube for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
If necessary, gently warm the solution in a 50°C water bath for 5-10 minutes, followed by vortexing.[1]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound DMSO Stock for Cell-Based Assays
-
Objective: To prepare a working solution of this compound in cell culture medium with a final DMSO concentration of ≤ 0.5%.
-
Procedure:
-
Thaw a single-use aliquot of the concentrated this compound DMSO stock solution at room temperature.
-
Vortex the stock solution gently to ensure homogeneity.
-
Calculate the volume of the stock solution needed to achieve the final desired concentration in your cell culture medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you will perform a 1:1000 dilution.
-
Directly add the calculated small volume of the DMSO stock solution to the pre-warmed cell culture medium. For a 1:1000 dilution, add 1 µL of the 10 mM stock to 1 mL of medium.
-
Immediately mix the solution thoroughly by vortexing or repeated pipetting to prevent precipitation.
-
Apply the final working solution to your cells.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Caption: this compound's mechanism of action via sPLA2 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Phospholipase | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
Varespladib In Vivo Experiments: Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Varespladib in in vivo experimental settings. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: How should I prepare this compound for in vivo administration?
A1: this compound (as a sodium salt) has been successfully dissolved in phosphate-buffered saline (PBS) for intravenous (IV) administration. For oral administration, its prodrug, this compound-methyl, is often used and can be dissolved in 8% (w/v) gum arabic. For subcutaneous injections, this compound has been dissolved in a bicarbonate/dextrose vehicle. A common challenge is solubility. This compound is soluble in DMSO at 60 mg/mL, and sonication can aid dissolution.[1] When preparing solutions, if the final solution is clear, it can be stored at 4°C for up to a week. However, if it forms a suspension, it is recommended to prepare it fresh for each use to ensure consistent dosing.
Q2: What is the stability of this compound in solution for experimental use?
A2: For optimal results, it is recommended to use freshly prepared solutions of this compound. While clear solutions may be stored for a short period, prolonged storage may lead to a loss of efficacy.[1] Stock solutions of this compound in DMSO can be stored at -20°C.[2] For in vivo experiments, preparing the final dilution in the appropriate vehicle (e.g., PBS, bicarbonate/dextrose) immediately before administration is the best practice to ensure stability and activity.
Q3: Are there any known off-target effects or toxicities of this compound in animal models?
A3: this compound has a well-established safety profile from numerous clinical trials in over 4,600 human subjects for indications other than snakebite, where it was generally well-tolerated.[2][3][4][5] In preclinical animal models for snakebite, this compound administered alone has not shown signs of toxicity.[6] One study in dogs reported hypersalivation during a constant rate infusion of this compound, which was managed with ondansetron.[7] Overall, adverse events in preclinical and clinical studies have been comparable to placebo groups, with no reports of allergic reactions.[4]
Q4: What is the primary mechanism of action of this compound?
A4: this compound is a potent inhibitor of secreted phospholipase A2 (sPLA2) enzymes.[5] In the context of snakebite envenomation, it targets the sPLA2 toxins that are abundant in the venoms of most vipers and elapids. These toxins are responsible for a range of pathologies, including neurotoxicity, myotoxicity, hemolysis, and coagulopathy. This compound works by binding to a conserved active site on the sPLA2 enzyme, thereby neutralizing its enzymatic activity.[5]
Troubleshooting Guide
Problem 1: I am not observing the expected therapeutic effect in my animal model.
This could be due to several factors related to the venom, the dose and timing of this compound administration, or the specific pathology being studied.
-
Venom Composition: The efficacy of this compound is directly related to the role of sPLA2 in the venom's toxicity. Venoms that are rich in other toxins, such as snake venom metalloproteinases (SVMPs), may cause pathologies like hemorrhage that are not effectively neutralized by this compound alone.[4] For example, this compound showed limited potency against venom-induced local hemorrhage in one study, suggesting the involvement of other toxins.[4]
-
sPLA2 Subtype: this compound may have different affinities for different sPLA2 subtypes. For instance, one study suggested that the lower efficacy against Naja atra (a type of cobra) venom might be due to a weaker binding affinity for Lys49-PLA2 subtypes, which are common in elapid venoms, compared to Asp49-PLA2 subtypes found in viperid venoms.[8]
-
Dose and Timing: The dose of this compound and the timing of its administration relative to envenomation are critical. Higher doses may be required for venoms with a lower sPLA2 content or for elapid venoms in general.[8] The recent BRAVO phase II clinical trial in humans did not meet its primary endpoint, but a promising signal was observed in patients who received treatment within 5 hours of the snakebite, highlighting the importance of early administration.[6][9]
-
Animal Model and Venom Species Variability: Efficacy can vary between different animal models and venom species. For example, in a mouse study, this compound was effective against the venoms of Oxyuranus scutellatus, Crotalus durissus terrificus, and Bungarus multicinctus, but not against Notechis scutatus venom under the tested conditions.[4]
Problem 2: My results are inconsistent between experiments.
Inconsistent results can often be traced back to the preparation and administration of this compound or the venom.
-
Solution Preparation: As mentioned in the FAQs, if your this compound solution is a suspension, it is crucial to prepare it fresh each time to ensure a consistent dose is administered.
-
Route of Administration: The route of administration (IV, oral, subcutaneous) will affect the pharmacokinetics of this compound. Ensure the chosen route is appropriate for your experimental question and is performed consistently.
-
Venom Variability: The composition and potency of snake venom can vary. Using a consistent and well-characterized source of venom is essential for reproducible results.
Quantitative Data Summary
The following tables summarize key quantitative data from various in vivo studies on this compound.
Table 1: In Vivo Efficacy of this compound in Different Animal Models
| Animal Model | Venom Species | This compound Dose | Route of Administration | Outcome |
| Mouse | Micrurus fulvius | 4 mg/kg | Subcutaneous | 100% survival |
| Mouse | Vipera berus | 4 mg/kg | Subcutaneous | 100% survival |
| Mouse | Deinagkistrodon acutus | 4 mg/kg | Intramuscular | Inhibition of myonecrosis and hemorrhage[3] |
| Mouse | Bungarus multicinctus | 10-20 mg/kg | Intraperitoneal | Survival benefit |
| Rat | Micrurus fulvius | 4-8 mg/kg | Intravenous | 100% rescue, suppression of sPLA2 activity |
| Pig | Micrurus fulvius | 5 mg/kg (bolus) | Intravenous | 100% survival |
| Dog | Micrurus fulvius | 5 mg/kg (bolus) followed by 1 mg/kg/h CRI | Intravenous | Expedited recovery, no need for mechanical ventilation |
Table 2: Median Effective Dose (ED₅₀) of this compound Against Different Snake Venoms in Mice
| Venom Species | Challenge Dose (LD₅₀) | ED₅₀ (µg/g) |
| Deinagkistrodon acutus | 6x | 1.14 |
| Agkistrodon halys | 6x | 0.45 |
| Bungarus multicinctus | 2x | 15.23 |
| Naja atra | 2x | 22.09 |
Source: Adapted from Exploration of the Inhibitory Potential of this compound for Snakebite Envenomation, 2018.[8]
Visualizations
Signaling Pathway
Caption: this compound inhibits the sPLA2 enzyme, blocking the release of arachidonic acid.
Experimental Workflow
Caption: A typical workflow for an in vivo this compound efficacy study.
Logical Relationship
Caption: Key factors influencing the in vivo efficacy of this compound.
References
- 1. This compound (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
- 6. researchgate.net [researchgate.net]
- 7. avmajournals.avma.org [avmajournals.avma.org]
- 8. Exploration of the Inhibitory Potential of this compound for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral this compound for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of Varespladib PLA2 Inhibition Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the reproducibility of Varespladib-mediated phospholipase A2 (PLA2) inhibition assays. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to ensure consistent and reliable results.
Understanding this compound and PLA2 Inhibition
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2), specifically targeting isoforms IIa, V, and X.[1] Its mechanism of action involves disrupting the initial step of the arachidonic acid pathway, which is crucial in inflammatory processes.[1] Initially investigated for inflammatory diseases, this compound has shown significant promise as a broad-spectrum inhibitor of snake venom sPLA2s, making it a potential therapeutic agent for snakebite envenomation.[1][2][3][4] The inhibitor binds to a hydrophobic channel in the PLA2 enzyme, blocking the binding of fatty acids and thereby inhibiting the enzyme's activity.[1]
Signaling Pathway of sPLA2-mediated Inflammation and this compound Inhibition
Frequently Asked Questions (FAQs)
Q1: Which sPLA2 isoforms does this compound inhibit?
A1: this compound is a potent inhibitor of secretory phospholipase A2 (sPLA2) isoforms IIa, V, and X.[1]
Q2: What is the primary application of this compound in research?
A2: While initially explored for various inflammatory diseases, a significant amount of current research focuses on this compound's efficacy as a broad-spectrum inhibitor of snake venom sPLA2s for the treatment of snakebite envenomation.[1][2][3][4]
Q3: What is a typical solvent for this compound and how should it be stored?
A3: this compound is often dissolved in dimethyl sulfoxide (DMSO). To ensure stability and prevent degradation, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to a year. Use fresh DMSO, as it can absorb moisture, which may reduce the solubility of this compound.
Q4: Why is calcium concentration critical in sPLA2 assays?
A4: Secretory PLA2 enzymes are calcium-dependent for their catalytic activity. The calcium ion is essential for the proper binding of the substrate to the enzyme's active site. Therefore, maintaining an optimal and consistent calcium concentration in the assay buffer is crucial for reproducible results. The optimal concentration can vary depending on the specific sPLA2 isoform and substrate but is often in the millimolar range.
Q5: How does the physical state of the lipid substrate affect the assay?
A5: The aggregation state of the phospholipid substrate (e.g., micelles, vesicles) significantly impacts sPLA2 activity. The enzyme's catalytic efficiency is much higher on aggregated substrates than on monomeric phospholipids. Inconsistent substrate preparation can lead to variability in the size and structure of these aggregates, resulting in poor reproducibility. It is crucial to follow a standardized protocol for substrate preparation to ensure a consistent physical state.
Experimental Protocols
Chromogenic sPLA2 Inhibition Assay
This protocol is adapted for a 96-well plate format and utilizes a chromogenic substrate.
Materials:
-
This compound
-
Secretory PLA2 (sPLA2) enzyme (e.g., human recombinant or snake venom)
-
Chromogenic substrate: 4-nitro-3-octanoyloxy-benzoic acid
-
Assay Buffer: 10 mM Tris-HCl, 10 mM CaCl₂, 100 mM NaCl, pH 8.0
-
DMSO (for dissolving this compound)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 425 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution. Further dilute in assay buffer to achieve the desired final concentrations.
-
Prepare sPLA2 Solution: Dilute the sPLA2 enzyme in assay buffer to a concentration that yields a linear rate of reaction under the assay conditions.
-
Prepare Substrate Solution: Prepare a 3 mM solution of 4-nitro-3-octanoyloxy-benzoic acid in the assay buffer.
-
Assay Setup:
-
In a 96-well plate, add 20 µL of the appropriate this compound dilution or vehicle control (DMSO in assay buffer).
-
Add 20 µL of the diluted sPLA2 enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 30 minutes to allow this compound to bind to the enzyme.
-
-
Initiate the Reaction: Add 200 µL of the substrate solution to each well to start the reaction. The final volume in each well will be 240 µL.
-
Measure Absorbance: Immediately begin reading the absorbance at 425 nm every minute for 30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Fluorescence-Based sPLA2 Inhibition Assay (General Protocol)
This protocol provides a general framework. Specific fluorescent substrates and optimal concentrations may vary.
Materials:
-
This compound
-
sPLA2 enzyme
-
Fluorescent PLA2 substrate (e.g., a phospholipid analog with a fluorescent reporter)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM KCl, 1 mM CaCl₂, pH 8.0)
-
DMSO
-
96-well black microplate (for fluorescence)
-
Fluorescence microplate reader
Procedure:
-
Prepare Solutions: Prepare stock solutions of this compound, sPLA2, and the fluorescent substrate as described for the chromogenic assay, using the appropriate assay buffer.
-
Assay Setup:
-
Add diluted this compound or vehicle control to the wells of a black 96-well plate.
-
Add the diluted sPLA2 enzyme solution to each well.
-
Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes.
-
-
Initiate the Reaction: Add the fluorescent substrate solution to each well.
-
Measure Fluorescence: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate. Continue to take readings at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).
-
Data Analysis: Analyze the data similarly to the chromogenic assay to determine the reaction rates and calculate the IC50 of this compound.
Experimental Workflow Diagram
Quantitative Data Summary
The inhibitory potency of this compound, typically expressed as the half-maximal inhibitory concentration (IC50), can vary depending on the sPLA2 isoform, the source of the enzyme (e.g., species, snake venom), and the assay conditions.
| sPLA2 Target | Assay Type | IC50 Value |
| Human non-pancreatic sPLA2 (hnsPLA2) | Cell-free assay | 7 nM |
| Human sPLA2-IIA | Chromogenic assay | 9 nM |
| Rat serum sPLA2 | In vitro | 8.1 nM |
| Rabbit serum sPLA2 | In vitro | 5.0 nM |
| Guinea pig serum sPLA2 | In vitro | 3.2 nM |
| Human serum sPLA2 | In vitro | 6.2 nM |
| D. acutus snake venom PLA2 | In vitro | 0.0037 µg/µL |
| A. halys snake venom PLA2 | In vitro | 0.0016 µg/µL |
| N. atra snake venom PLA2 | In vitro | 0.063 µg/µL |
| B. multicinctus snake venom PLA2 | In vitro | 0.0032 µg/µL |
Note: The IC50 values presented are compiled from various studies and should be considered as reference points. Actual values may vary based on specific experimental conditions.
Troubleshooting Guide
Logical Troubleshooting Flowchart
| Issue | Potential Cause | Recommended Solution |
| High Background Signal | Substrate auto-hydrolysis | Prepare fresh substrate solution for each experiment. Test the stability of the substrate in the assay buffer without the enzyme. |
| Contaminated reagents | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Interfering substances in the sample | Run a sample blank (sample without enzyme) to check for intrinsic absorbance or fluorescence. Consider sample purification if interference is high. | |
| Low or No Signal | Inactive enzyme | Confirm the activity of the enzyme stock with a positive control inhibitor or by running the assay without any inhibitor. Store the enzyme under recommended conditions. |
| Suboptimal assay conditions | Optimize the pH, temperature, and calcium concentration for the specific sPLA2 isoform being used. | |
| Incorrect substrate concentration | Ensure the substrate concentration is appropriate for the enzyme. A concentration at or below the Michaelis-Menten constant (Km) is often used for inhibition studies. | |
| Insufficient incubation time | Ensure the reaction is allowed to proceed for a sufficient duration to generate a measurable signal. | |
| High Variability / Poor Reproducibility | Inconsistent substrate preparation | Standardize the protocol for substrate preparation to ensure a consistent physical state (e.g., sonication time, temperature). |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially the inhibitor and enzyme. | |
| Temperature fluctuations | Maintain a constant and uniform temperature throughout the assay, including pre-incubation and measurement steps. | |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, or ensure the plate is properly sealed and incubated to minimize evaporation. | |
| This compound precipitation | Ensure this compound is fully dissolved in DMSO and that the final concentration of DMSO in the assay is consistent and does not cause precipitation. |
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 4. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
Varespladib Dosage Adjustment: A Technical Guide for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Varespladib dosage for various animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Troubleshooting Guide
Q1: We are observing limited efficacy of this compound in our mouse model of snake envenomation. What are the potential reasons and troubleshooting steps?
A1: Limited efficacy of this compound can stem from several factors. Here are some common causes and troubleshooting recommendations:
-
Inadequate Dosage: The optimal dose of this compound can vary significantly depending on the snake venom used and its sPLA2 content.[1] Review the literature for established effective doses against the specific or a similar venom. If data is unavailable, a dose-escalation study may be necessary. For some venoms, a higher dose of 20 mg/kg may be required to achieve protection.[2]
-
Route of Administration: The bioavailability and onset of action of this compound are dependent on the administration route. Intravenous (IV) administration provides immediate bioavailability and is often more effective in acute, lethal envenomation models.[3] Subcutaneous (SC) or oral administration (using the prodrug this compound-methyl) may have a delayed onset.[1][4] Consider the experimental timeline and the venom's speed of action when selecting the route.
-
Timing of Administration: For potent, rapidly acting neurotoxic venoms, the timing of this compound administration is critical. Delayed treatment may not be sufficient to reverse the toxic effects.[4] Administering this compound as soon as possible after envenomation is crucial. In some experimental models, pre-treatment with this compound has shown protective effects.[5][6]
-
Venom Composition: this compound is a specific inhibitor of secretory phospholipase A2 (sPLA2).[1][7][8] If the primary lethal components of the venom are not sPLA2s (e.g., some neurotoxins or metalloproteases), this compound alone may have limited efficacy.[1] It is essential to understand the toxin composition of the venom being studied.
Q2: Our rat model is showing signs of distress after this compound administration, even at doses reported to be safe. What could be the issue?
A2: While this compound is generally well-tolerated in animal models, adverse reactions can occur.[1][9] Here’s how to troubleshoot this issue:
-
Vehicle/Solvent Toxicity: The vehicle used to dissolve and administer this compound could be causing the adverse effects. Ensure the vehicle is appropriate for the route of administration and the animal model. Always run a vehicle-only control group to rule out solvent toxicity.
-
Rate of Infusion (for IV administration): A rapid IV infusion can sometimes lead to adverse cardiovascular effects. Consider slowing down the rate of infusion.
-
Underlying Health Status of Animals: Pre-existing health conditions in the animals can make them more susceptible to drug-related side effects. Ensure all animals are healthy and properly acclimatized before starting the experiment.
-
Dose Miscalculation: Double-check all dosage calculations to rule out an accidental overdose.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and this compound-methyl?
A1: this compound (LY315920) is the active pharmaceutical ingredient. This compound-methyl (LY333013) is an orally bioavailable prodrug of this compound.[1][4][9][10] After oral administration, this compound-methyl is converted into the active this compound.[9] This allows for oral dosing, which can be advantageous in certain experimental setups.[3]
Q2: How should this compound be prepared for administration?
A2: The preparation of this compound depends on the specific formulation and the intended route of administration. For in vivo studies, this compound sodium salt is often dissolved in a suitable vehicle such as saline or phosphate-buffered saline (PBS) for parenteral administration. For oral administration, this compound-methyl is typically used. Always refer to the manufacturer's instructions or the methods section of relevant publications for specific preparation protocols.
Q3: Can this compound be used for venoms other than snake venom?
A3: Yes, this compound has shown efficacy against other venoms that contain sPLA2s. For instance, it has been shown to protect rodents from lethal doses of honeybee venom.[11] The effectiveness will depend on the presence and importance of sPLA2 in the venom's toxicity.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and broad-spectrum inhibitor of secretory phospholipase A2 (sPLA2) enzymes.[1][7][8] sPLA2s are a major component of many snake venoms and are responsible for a variety of toxic effects, including neurotoxicity, myotoxicity, and coagulopathy.[1][7] this compound binds to the active site of sPLA2, inhibiting its enzymatic activity and thereby neutralizing its toxic effects.[8]
This compound Dosage in Animal Models
The following tables summarize this compound dosages used in various animal models as reported in the literature. It is crucial to note that these are starting points, and dose optimization may be necessary for specific experimental conditions.
Table 1: this compound (LY315920) Dosage
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Experimental Context | Reference(s) |
| Mouse | Intravenous (IV) | 4 - 10 | Snake envenomation (Vipera berus, Oxyuranus scutellatus) | [3][4] |
| Mouse | Subcutaneous (SC) | 4 - 20 | Snake envenomation (Vipera berus, Bungarus spp.) | [2][3] |
| Rat | Intravenous (IV) | 4 - 8 | Snake envenomation (Micrurus fulvius) | [3][5][6] |
| Rat | Intraperitoneal (IP) | 0.5 | Snake envenomation (Micrurus dumerilii carinicauda) | [1] |
| Pig | Intravenous (IV) | 5 | Snake envenomation (Micrurus fulvius) | [1] |
Table 2: this compound-methyl (LY333013) Dosage
| Animal Model | Route of Administration | Dosage Range (mg/kg) | Experimental Context | Reference(s) |
| Mouse | Oral | 10 | Snake envenomation (Notechis scutatus, Crotalus durissus terrificus, Bungarus multicinctus, Oxyuranus scutellatus) | [1][4] |
| Pig | Oral | 1 - 2.5 | Snake envenomation (Micrurus fulvius) | [1] |
Experimental Protocols
Protocol 1: In Vivo Neutralization of Snake Venom Lethality in Mice
This protocol is a general guideline for assessing the efficacy of this compound in a mouse model of lethal envenomation.
-
Animals: Use healthy, adult mice (e.g., CD-1 or BALB/c) of a specific weight range (e.g., 18-20 g).
-
Venom Preparation: Reconstitute lyophilized snake venom in sterile saline to the desired concentration. The lethal dose (LD50) of the venom should be predetermined for the specific mouse strain and route of administration. For the experiment, a dose of 2-5x LD50 is typically used.
-
This compound Preparation: Prepare this compound or this compound-methyl in a suitable vehicle at the desired concentration.
-
Experimental Groups:
-
Group 1: Venom only (Control)
-
Group 2: Venom + this compound (Treatment)
-
Group 3: this compound only (Toxicity control)
-
Group 4: Vehicle only (Control)
-
-
Procedure:
-
Administer the venom to the mice via the desired route (e.g., subcutaneous or intramuscular injection).
-
At a predetermined time point (e.g., immediately after or at a specified delay), administer this compound or the vehicle via the chosen route (e.g., IV, SC, or oral).
-
Observe the animals for signs of toxicity and record the time of death for up to 24 or 48 hours.
-
-
Data Analysis: Compare the survival times and rates between the control and treatment groups using appropriate statistical methods (e.g., Kaplan-Meier survival analysis).
Protocol 2: In Vitro sPLA2 Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of this compound against snake venom sPLA2.
-
Reagents:
-
Secretory phospholipase A2 (from snake venom)
-
Phospholipid substrate (e.g., 4-nitro-3-octanoyloxy-benzoic acid)
-
Assay buffer (e.g., 10 mM Tris-HCl, 10 mM CaCl2, 100 mM NaCl, pH 8.0)
-
This compound
-
-
Procedure:
-
Prepare a series of dilutions of this compound.
-
In a 96-well plate, add the assay buffer, venom sPLA2, and different concentrations of this compound.
-
Pre-incubate the mixture for a specified time (e.g., 30 minutes at 37°C).
-
Initiate the reaction by adding the phospholipid substrate.
-
Measure the change in absorbance over time at a specific wavelength (e.g., 425 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[12][13]
Visualizations
Caption: Mechanism of action of this compound as an sPLA2 inhibitor.
Caption: General experimental workflow for in vivo this compound efficacy studies.
References
- 1. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (LY315920) rescued mice from fatal neurotoxicity caused by venoms of five major Asiatic kraits (Bungarus spp.) in an experimental envenoming and rescue model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ycmd.yale.edu [ycmd.yale.edu]
- 4. This compound (LY315920) and Methyl this compound (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 13. Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom - PMC [pmc.ncbi.nlm.nih.gov]
Varespladib Preclinical Studies: A Technical Support Center
Welcome to the technical support center for researchers utilizing Varespladib in preclinical studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My in vitro sPLA2 inhibition assay with this compound is yielding inconsistent IC50 values. What are the potential causes and solutions?
A1: Inconsistent IC50 values for this compound in in vitro sPLA2 inhibition assays can arise from several factors. Here's a troubleshooting guide:
-
This compound Solubility: this compound exists in a free acid form, which is often solubilized in DMSO, and a sodium salt form (this compound-sodium), which is water-soluble.[1] Ensure you are using the appropriate solvent for your form of this compound and that it is fully dissolved before adding it to the assay. Incomplete solubilization can lead to lower effective concentrations and thus, variability in your results.
-
Assay Substrate and Conditions: The type of substrate used in your sPLA2 assay (e.g., egg yolk agar, radiolabeled E. coli, chromogenic substrates) can influence the results.[2] Ensure that the substrate concentration, pH, and calcium concentration in your buffer are optimal and consistent across all experiments. For instance, a modified egg yolk agar plate method can be a straightforward way to assess sPLA2 activity.[2]
-
Venom Composition: Snake venoms are complex mixtures of proteins, and the content of sPLA2 can vary significantly.[1] If you are using whole venom, lot-to-lot variability can be a source of inconsistency. Consider using purified sPLA2 for more standardized assays.
-
Incubation Times: Ensure consistent pre-incubation times of this compound with the enzyme before adding the substrate.
Q2: I am observing limited efficacy of this compound in my animal model, particularly against local tissue damage. Why might this be happening?
A2: This is a known limitation of this compound monotherapy in certain envenomation scenarios.
-
Complex Venom Composition: Many snake venoms, particularly from vipers, contain a variety of toxins, including metalloproteases, which are major contributors to local hemorrhage and tissue damage.[1] this compound, being a specific sPLA2 inhibitor, will not neutralize the effects of these other toxins.[1] In preclinical studies where venoms with low sPLA2 content are used, this compound has shown limited potency against local hemorrhage.[1]
-
Potential for Combination Therapy: For venoms that cause significant local tissue damage, a combination therapy approach may be more effective. Preclinical studies have explored the synergistic effects of this compound with metalloprotease inhibitors like marimastat.[1]
Q3: My in vivo results with this compound do not seem to correlate well with my in vitro sPLA2 inhibition data. What could explain this discrepancy?
A3: A disconnect between in vitro and in vivo results is a recognized challenge in this compound research.
-
Host Inflammatory Response: this compound was originally developed as an anti-inflammatory agent by inhibiting mammalian sPLA2.[1] Therefore, its in vivo efficacy may not solely be due to the direct inhibition of venom sPLA2. It may also be suppressing the host's inflammatory response to the venom, which contributes to the overall pathology.[3] This could explain why this compound can show in vivo protection even when in vitro inhibition of the venom's sPLA2 is weak.[3]
-
Pharmacokinetics and Toxicokinetics: A mismatch between the absorption, distribution, metabolism, and excretion (ADME) profile of this compound and the kinetics of the venom toxins can lead to a lack of efficacy in vivo.[4] The timing of this compound administration relative to the envenomation is a critical factor.[4]
Q4: I am seeing variability in the efficacy of this compound between different animal models. How do I interpret these results?
A4: The choice of animal model can significantly impact the observed efficacy of this compound.
-
Differential Susceptibility to Venoms: Different animal species (e.g., mice, rats, pigs) have varying susceptibilities to the same snake venom.[1] This can be due to physiological differences and variations in the interaction between venom toxins and host targets.
-
Translational Relevance: While rodent models are useful for initial screening, larger animal models like pigs may provide data that is more translatable to human clinical scenarios, especially for studying systemic effects like neurotoxicity and coagulopathy.[1][5] When interpreting your data, it is crucial to consider the specific strengths and limitations of your chosen animal model.
Q5: Are there any known cardiovascular side effects of this compound that I should be aware of in my preclinical studies?
A5: Yes, this is an important consideration. The VISTA-16 clinical trial, which investigated this compound for acute coronary syndrome, was terminated early due to a lack of efficacy and a potential for harm, specifically an increased risk of myocardial infarction.[6][7] While this was in a different clinical context, it highlights a potential for off-target cardiovascular effects. Researchers should carefully monitor cardiovascular parameters in their animal models, especially in long-term or high-dose studies.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound (IC50)
| Venom Source | This compound IC50 (µg/µL) | Reference |
| Deinagkistrodon acutus | 0.0037 | [2] |
| Agkistrodon halys | 0.0016 | [2] |
| Naja atra | 0.063 | [2] |
| Bungarus multicinctus | 0.0032 | [2] |
Table 2: In Vivo Efficacy of this compound (ED50) in Mice
| Venom Challenge | This compound ED50 (µg/g) | 95% Confidence Interval | Reference |
| Deinagkistrodon acutus | 1.14 | 0.86–1.50 | [2] |
| Agkistrodon halys | 0.45 | 0.33–0.62 | [2] |
| Bungarus multicinctus | 15.23 | 12.08–19.23 | [2] |
| Naja atra | 22.09 | 17.13–28.49 | [2] |
Experimental Protocols
Protocol 1: In Vitro sPLA2 Inhibition Assay (Modified Egg Yolk Agar Plate Method)
This protocol is adapted from a method used to evaluate the inhibitory potential of this compound on snake venom PLA2.[2]
-
Prepare Egg Yolk Agar Plates:
-
Mix 1% agarose, 1% egg yolk, 10 mM CaCl2, and 10 mM KCl in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Pour the mixture into petri dishes and allow it to solidify.
-
-
Prepare Venom and this compound Solutions:
-
Reconstitute lyophilized snake venom in saline to a desired stock concentration.
-
Dissolve this compound in the appropriate solvent (e.g., DMSO for the free acid form) to create a stock solution. Prepare serial dilutions of this compound.
-
-
Assay Procedure:
-
Punch small wells into the agar plate.
-
In separate tubes, pre-incubate a fixed amount of snake venom with varying concentrations of this compound for 30 minutes at 37°C.
-
Add the venom-Varespladib mixtures to the wells in the agar plate.
-
Include a positive control (venom only) and a negative control (saline or solvent only).
-
Incubate the plates at 37°C for 12-24 hours.
-
-
Data Analysis:
-
Measure the diameter of the transparent zone around each well, which indicates sPLA2 activity.
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Protocol 2: In Vivo Efficacy Assessment in a Murine Model of Envenomation
This is a general protocol based on preclinical studies of this compound.[2][8]
-
Animals: Use an appropriate strain of mice (e.g., CD-1) of a specific age and weight range.
-
Venom and this compound Preparation:
-
Determine the lethal dose 50 (LD50) of the snake venom in your mouse model. For efficacy studies, a challenge dose of several multiples of the LD50 is often used.[2]
-
Prepare the appropriate formulation of this compound for the intended route of administration (e.g., dissolved in a vehicle for intravenous or intraperitoneal injection).
-
-
Experimental Groups:
-
Control Group: Mice injected with venom and the vehicle for this compound.
-
Treatment Group(s): Mice injected with venom and treated with one or more doses of this compound.
-
Sham Group: Mice injected with saline only.
-
-
Procedure:
-
Administer the venom via a relevant route (e.g., subcutaneous or intramuscular injection).
-
Administer this compound at a predetermined time point (e.g., pre-mixed with venom, immediately after, or at various time points post-envenomation) and via a specific route (e.g., intravenous, intraperitoneal).
-
-
Observation and Endpoints:
-
Monitor the mice for signs of toxicity (e.g., lethargy, paralysis, hemorrhage) and survival over a set period (e.g., 24-48 hours).[8]
-
Primary endpoints are typically survival time and overall survival percentage.
-
Secondary endpoints can include assessment of local tissue damage (e.g., measuring the area of hemorrhage), myotoxicity (e.g., measuring serum creatine kinase levels), and other relevant physiological parameters.
-
-
Data Analysis:
-
Calculate the median effective dose (ED50) of this compound, which is the dose that protects 50% of the animals from the lethal effects of the venom.
-
Use statistical methods such as Kaplan-Meier survival analysis to compare survival curves between groups.
-
Visualizations
Caption: this compound inhibits sPLA2, a key enzyme in the arachidonic acid pathway.
References
- 1. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploration of the Inhibitory Potential of this compound for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
- 6. This compound and Cardiovascular Events in Patients With an Acute Coronary Syndrome: The VISTA-16 Randomized Clinical Trial - American College of Cardiology [acc.org]
- 7. researchgate.net [researchgate.net]
- 8. ycmd.yale.edu [ycmd.yale.edu]
Varespladib Technical Support Center: Best Practices for Storage, Handling, and Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective storage, handling, and experimental use of Varespladib.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
Proper storage of this compound is crucial for maintaining its stability and efficacy. The recommended storage conditions vary depending on the form of the compound and the duration of storage.
| Form | Storage Temperature | Duration | Special Conditions |
| Powder | -20°C | Long-term (up to 3 years)[1][2] | Desiccated[3] |
| 0°C | Short-term | Desiccated[3] | |
| In Solvent | -80°C | Up to 6 months[4] | Sealed, away from moisture[4] |
| -20°C | Up to 1 month[4] | Sealed, away from moisture[4] | |
| Sodium Salt | 4°C | --- | Sealed storage, away from moisture[4] |
2. What are the best practices for handling this compound in the laboratory?
To ensure safety and prevent contamination, the following handling procedures are recommended:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, protective gloves, and a lab coat.[1]
-
Ventilation: Work in a well-ventilated area to minimize inhalation of dust or aerosols.[1][5]
-
Avoid Contact: Prevent contact with eyes, skin, and clothing.[1]
-
Avoid Dust Formation: Minimize the generation of dust when handling the powder form.[1]
-
Emergency Procedures: Be familiar with emergency procedures for spills, leaks, or exposure. An accessible safety shower and eye wash station should be available.[1][4]
3. How should I prepare this compound solutions for my experiments?
This compound has limited solubility. The following protocols can be used for preparing solutions for in vitro and in vivo studies.
For in vitro experiments:
This compound is slightly soluble in DMSO and Methanol.[6] To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO.[2] Warming the solution in a 50°C water bath and ultrasonication can aid dissolution.[2] Note that moisture-absorbing DMSO can reduce solubility.[2]
For in vivo experiments:
A common vehicle for in vivo administration involves a multi-step process:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, take a specific volume of the DMSO stock and add it to PEG300, mixing until clear.
-
Add Tween80 to the mixture and mix until clear.
-
Finally, add ddH2O to reach the final volume. It is recommended to use the mixed solution immediately for optimal results.[2]
4. What are some common troubleshooting issues I might encounter?
-
Precipitation in solution: If you observe precipitation, especially in aqueous dilutions, it may be due to the low aqueous solubility of this compound. Try increasing the proportion of organic solvent or using a different vehicle. For stock solutions in DMSO, gentle warming and sonication can help redissolve the compound.[2]
-
Inconsistent experimental results: This could be due to improper storage leading to degradation, or issues with solution preparation. Always use fresh stock solutions and ensure the compound is fully dissolved. The presence of DMSO in in vitro studies can have its own biological effects, so appropriate vehicle controls are crucial.[7]
Experimental Protocols
Inhibition of Secretory Phospholipase A2 (sPLA2) Activity Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on sPLA2 activity, a common application given its mechanism of action.
References
- 1. This compound|172732-68-2|MSDS [dcchemicals.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound Methyl; CAS No:172733-08-3; LY3333013 [aobious.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound Impurity 2 | CAS NO: 172732-80-8 | In Stock [aquigenbio.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Varespladib experiments
Welcome to the Varespladib Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting results and troubleshooting experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1][2] By inhibiting these enzymes, this compound disrupts the first step of the arachidonic acid pathway, which is crucial for the inflammatory response.[1] In the context of snakebite envenomation, it directly inhibits the sPLA2 toxins present in the venom of most venomous snakes, which are responsible for a range of toxic effects including myotoxicity, neurotoxicity, and coagulopathy.[1][3][4]
Q2: I am observing lower than expected efficacy of this compound in my in vivo model of inflammation. What could be the reason?
Several factors could contribute to lower-than-expected efficacy in non-snakebite inflammatory models. Historically, this compound was investigated for conditions like acute coronary syndrome and sepsis but failed to show adequate efficacy in clinical trials.[1][3] This suggests that the specific sPLA2 isoforms targeted by this compound may not be the primary drivers of pathology in all inflammatory conditions.
For troubleshooting, consider the following:
-
Timing of Administration: The therapeutic window for this compound may be narrow. In the BRAVO clinical trial for snakebite envenoming, a benefit was observed in the subgroup of patients who received the drug within 5 hours of the bite.[5][6][7]
-
Model System: The contribution of sPLA2 to the pathophysiology of your specific animal model may be less significant than anticipated.
-
Dosage: Ensure the dosage is appropriate for the model system. Preclinical studies in snakebite models have used varying doses, often in the range of 4 to 8 mg/kg.[2]
Q3: My results show this compound has a much higher potency against snake venom sPLA2 compared to mammalian sPLA2. Is this expected?
Yes, this is a documented and surprising observation. The IC50 of this compound and its prodrug, methyl-varespladib, for a wide array of snake venoms is significantly lower than the values reported for the inhibition of mammalian, including human, sPLA2. This high potency against venom sPLA2 is a key reason for its development as a snakebite antidote.
Troubleshooting Guides
Issue 1: Inconsistent results in sPLA2 inhibition assays.
This could be due to several factors related to the assay setup.
| Potential Cause | Troubleshooting Step |
| Substrate Quality | Ensure the phospholipid substrate is of high quality and has not degraded. Prepare fresh substrate solutions for each experiment. |
| Assay Buffer Composition | The concentration of Ca2+, which is essential for sPLA2 activity, should be optimized. pH and ionic strength of the buffer can also influence enzyme activity. |
| Enzyme Source and Purity | If using purified sPLA2, verify its activity and purity. If using crude venom, be aware of the variability in sPLA2 content between different venom batches and species.[2] |
| Incubation Time and Temperature | Optimize incubation time and temperature to ensure the reaction is in the linear range. |
Issue 2: Unexpected effects on coagulation parameters.
This compound has been shown to neutralize both anticoagulant and, to a lesser extent, procoagulant activities of snake venoms.[4][8][9][10]
| Observation | Potential Explanation | Recommendation |
| Inhibition of Anticoagulation | This is an expected effect. This compound effectively inhibits sPLA2 toxins that are responsible for anticoagulant effects.[4][8][9][10] | Quantify the extent of neutralization using standard coagulation assays like prothrombin time (PT) and activated partial thromboplastin time (aPTT). |
| Partial Inhibition of Procoagulation | Some studies have found evidence that this compound can partially abrogate procoagulant venom effects caused by different toxin families, not just sPLA2.[4][9][10] | Further investigate the specific venom components responsible for the procoagulant effect and their interaction with this compound. |
| No Effect on Coagulation | In some contexts, particularly with venoms where coagulopathy is not primarily driven by sPLA2, this compound may have limited or no effect.[11] | Characterize the dominant pro- or anticoagulant toxins in your venom of interest. |
Data Presentation
Table 1: this compound IC50 Values for sPLA2 Inhibition from Various Snake Venoms
| Snake Species | Venom Type | This compound IC50 (nM) | Methyl-Varespladib IC50 (nM) |
| Micrurus fulvius (Eastern Coral Snake) | Elapid | 0.8 | 1.5 |
| Vipera berus (Common European Adder) | Viperid | 1.2 | 2.1 |
| Daboia russelii (Russell's Viper) | Viperid | ~0.5 | Not Reported |
| Crotalus durissus terrificus (South American Rattlesnake) | Viperid | ~5.5 | Not Reported |
| Naja nigricollis (Black-necked Spitting Cobra) | Elapid | Not effectively inhibited at top dose | Not effectively inhibited at top dose |
| Data compiled from multiple preclinical studies.[12][13] Note that IC50 values can vary depending on the specific assay conditions. |
Table 2: Summary of BRAVO Phase II Clinical Trial Results
| Outcome | This compound Group | Placebo Group | p-value |
| Primary Endpoint: Mean Snakebite Severity Score (SSS) Improvement (6 & 9 hours) | 1.1 | 1.5 | 0.13[5] |
| Subgroup (Treated <5 hours): Mean SSS Improvement (6 & 9 hours) | 1.6 | 1.1 | 0.03 (interaction test)[5] |
| Complete Recovery (SSS=0) at Day 28 (All Patients) | 49% | 27% | Not Reported |
| Complete Recovery (SSS=0) at Day 28 (Treated <5 hours) | 58% | 27% | Not Reported[5][14] |
| The BRAVO trial evaluated the efficacy and safety of oral this compound in patients with snakebite envenoming.[5][6][7][14] |
Experimental Protocols
Protocol 1: In Vitro sPLA2 Inhibition Assay (Chromogenic)
This protocol is a generalized method based on commonly used chromogenic assays for measuring sPLA2 activity and its inhibition.
-
Reagents:
-
Purified sPLA2 enzyme or crude snake venom.
-
This compound stock solution (in DMSO).
-
Chromogenic sPLA2 substrate (e.g., diheptanoyl thio-PC).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, pH 7.5).
-
DTNB (Ellman's reagent).
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add a fixed concentration of the sPLA2 enzyme or venom to each well.
-
Add the this compound dilutions to the wells and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Add DTNB to the wells. The hydrolysis of the substrate by sPLA2 will produce a thiol that reacts with DTNB to produce a colored product.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) over time using a plate reader.
-
Calculate the rate of reaction for each this compound concentration.
-
Plot the reaction rate against the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits sPLA2, blocking the release of arachidonic acid.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
- 4. research.vu.nl [research.vu.nl]
- 5. gh.bmj.com [gh.bmj.com]
- 6. Ophirex Publishes this compound Phase 2 Data in BMJ Global Health — Ophirex | Lifesaving Antidotes [ophirex.com]
- 7. Ophirex Reports Phase 2 Data on this compound for Snakebite Treatment in BMJ Global Health [synapse.patsnap.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ycmd.yale.edu [ycmd.yale.edu]
- 13. Frontiers | Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform [frontiersin.org]
- 14. gh.bmj.com [gh.bmj.com]
Refining Varespladib administration routes for optimal efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Varespladib and its oral prodrug, this compound-methyl. The information is designed to address specific issues encountered during experimental work and to aid in refining administration routes for optimal efficacy.
Frequently Asked Questions (FAQs)
Q1: What are the primary forms of this compound used in research?
A1: this compound is primarily available in two forms:
-
This compound (LY315920): The active pharmaceutical ingredient (API), typically a sodium salt, suitable for intravenous (IV) administration.[1][2]
-
This compound-methyl (LY333013): An orally bioavailable methyl ester prodrug of this compound.[3][4] After oral ingestion, it is metabolized into the active this compound.[4]
Q2: What is the mechanism of action for this compound?
A2: this compound is a potent inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIA, V, and X.[3][5][6] By blocking sPLA2, this compound disrupts the first step of the arachidonic acid pathway, which is critical for the production of inflammatory mediators like prostaglandins and leukotrienes.[3][7][8] In the context of snakebite envenoming, it directly inhibits the sPLA2 toxins that are present in over 95% of snake venoms and are responsible for toxicities such as neurotoxicity, myotoxicity, and coagulopathy.[1][9]
Q3: What is the primary application of this compound in current research?
A3: While initially investigated for inflammatory conditions like acute coronary syndrome, this compound's development for these indications was halted.[3][5] Since 2016, research has pivoted to its use as a broad-spectrum inhibitor of snake venom sPLA2s, showing significant promise as a treatment for snakebite envenoming.[1][3] It has been granted orphan drug status by the FDA for this indication.[3]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation of this compound During Formulation
Q: My this compound solution is cloudy or forms a precipitate. How can I ensure it is properly dissolved for my experiment?
A: Solubility issues often arise from using the incorrect vehicle for the specific form of the drug.
-
For this compound (LY315920): As a sodium salt, it is generally soluble in aqueous solutions like phosphate-buffered saline (PBS) for intravenous (IV) or subcutaneous (SC) administration. If you encounter issues, ensure the pH of your vehicle is appropriate and consider fresh preparation before each use.
-
For this compound-methyl (LY333013): This oral prodrug is more lipophilic. For oral gavage in animal studies, it may need to be formulated as a suspension or in a vehicle containing co-solvents. An elixir formulation has been noted for fast absorption.[4]
-
General Tip: Always refer to the manufacturer's specific instructions for solubility. For custom formulations, performing a small-scale solubility test before preparing the bulk solution is recommended.
Issue 2: Inconsistent or Weak Inhibition in In Vitro sPLA2 Assays
Q: I am seeing variable or lower-than-expected potency (high IC50) in my in vitro sPLA2 inhibition assays. What could be the cause?
A: Several factors can affect the performance of in vitro sPLA2 assays.
-
Enzyme Source and Purity: The activity and stability of sPLA2 can vary. Ensure the enzyme is from a reliable source and has been stored correctly.
-
Substrate Quality: The phospholipid substrate is critical. Use a high-quality substrate and ensure it forms uniform micelles or vesicles in the assay buffer. The physical state of the substrate can significantly impact enzyme kinetics.[10]
-
Assay Conditions: Factors like pH, temperature, and the concentration of calcium (Ca2+), a required cofactor for sPLA2, must be optimized and consistent across experiments.
-
This compound Concentration: this compound is a potent inhibitor with IC50 values often in the picomolar to nanomolar range against snake venom sPLA2s.[1][4][11] Ensure your serial dilutions are accurate and cover a sufficiently low concentration range.
-
Protocol Adherence: Minor deviations in incubation times or reagent additions can lead to significant variability.
Issue 3: Lack of Efficacy in In Vivo Animal Models
Q: this compound is not producing the expected therapeutic effect in my animal model of snakebite envenoming. What should I troubleshoot?
A: In vivo efficacy depends on the interplay between the administration route, dose, timing, and the specific venom used.
-
Route of Administration:
-
Intravenous (IV) this compound: Provides immediate bioavailability and is ideal for rescue experiments after envenoming has occurred.[4][12] It is the most direct route to achieve therapeutic plasma concentrations rapidly.
-
Oral this compound-methyl: As a prodrug, it requires absorption and metabolic conversion to the active this compound, resulting in a delayed onset of action.[4] However, it is highly effective and relevant for modeling pre-hospital or field treatment.[2][4] The Cmax is typically reached in about 90 minutes in humans.[13]
-
Subcutaneous (SC) this compound: This route has also been shown to be effective but will have different absorption kinetics compared to IV or oral administration.[4][12]
-
-
Timing of Administration: The time between venom injection and this compound administration is critical. Efficacy is generally higher when the drug is given sooner. However, studies have shown that this compound can be effective even when administered after significant delays and the onset of neurotoxic signs.[2][14][15]
-
Dosage: Doses used in preclinical models vary. Ensure your dose is appropriate for the animal species and the severity of the envenoming challenge. See the data tables below for examples.
-
Venom Composition: While this compound is a broad-spectrum sPLA2 inhibitor, some snake venoms contain other potent toxins (e.g., metalloproteases, three-finger toxins) that are not targeted by this compound.[1] In such cases, this compound may inhibit sPLA2-mediated effects (like neurotoxicity or coagulopathy) but not the entire spectrum of venom toxicity.[1]
Data and Protocols
Quantitative Data Summary
Table 1: In Vitro IC50 Values of this compound Against Various sPLA2s
| Venom/Enzyme Source | This compound IC50 | This compound-methyl IC50 | Reference |
|---|---|---|---|
| Vipera berus (Common European Adder) | 0.003 µM | 0.012 µM | [4] |
| Micrurus fulvius (Eastern Coral Snake) | 0.0003 µM | 0.002 µM | [4] |
| Daboia russelii (Russell's Viper) | ~500 pM | Not Reported | [11] |
| Crotalus durissus terrificus | ~5.5 nM | Not Reported | [11] |
| Human sPLA2-IIA | 6.2 nM | Not Reported | [5] |
| Protobothrops mucrosquamatus | 101.3 nM | Not Reported | [1] |
| 28 Medically Important Venoms (Range) | Pico- to Nanomolar | Pico- to Nanomolar |[1] |
Table 2: Preclinical In Vivo Administration Routes and Doses
| Animal Model | Administration Route | Compound | Dose | Outcome/Context | Reference |
|---|---|---|---|---|---|
| Mouse | Subcutaneous (SC) | This compound | 4 mg/kg | Protected against lethal dose of Vipera berus venom | [12] |
| Mouse | Intravenous (IV) | This compound | 8 mg/kg | Rescued from lethal dose of Vipera berus venom | [4] |
| Mouse | Oral | This compound-methyl | 10 mg/kg | Survived 24h after O. scutellatus envenoming | [2][16] |
| Rat | Intravenous (IV) | This compound | 8 mg/kg | Rescued from lethal dose of M. fulvius venom | [12] |
| Pig | Intravenous (IV) | This compound | 5 mg/kg bolus | Survived lethal M. fulvius envenoming | [2] |
| Pig | Oral | This compound-methyl | 2.5 mg/kg (q6h) | Survived lethal M. fulvius envenoming | [2] |
| Pig | IV or Oral | this compound / -methyl | Various | Reversed severe neurotoxicity from O. scutellatus venom |[14][17] |
Experimental Protocols
Protocol 1: General In Vitro sPLA2 Inhibition Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 7.5).
-
Prepare a stock solution of the sPLA2 enzyme in assay buffer.
-
Prepare a stock solution of the phospholipid substrate (e.g., diheptanoyl-thio-phosphatidylcholine).
-
Prepare serial dilutions of this compound in the assay buffer, ranging from micromolar to picomolar concentrations.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of each this compound dilution or vehicle control to respective wells.
-
Add 20 µL of the sPLA2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding 200 µL of the substrate solution to all wells.
-
Measure the change in absorbance or fluorescence over time at the appropriate wavelength for the chosen substrate.
-
-
Data Analysis:
-
Calculate the rate of reaction for each this compound concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: In Vivo Efficacy Model (Snakebite - Mouse)
-
Animal Preparation:
-
Acclimatize adult mice (e.g., C57BL/6 or CD-1) for at least one week before the experiment. Ensure compliance with all institutional animal care and use guidelines.
-
-
Envenoming:
-
Inject a predetermined lethal dose (e.g., 3x LD50) of snake venom subcutaneously (s.c.) into the flank or dorsal region of the mouse.
-
-
Treatment Administration:
-
Rescue Scenario (IV): At a specified time post-envenomation (e.g., 5, 15, or 30 minutes), administer this compound (e.g., 10 mg/kg) intravenously via the tail vein.[16][18]
-
Pre-treatment/Oral Scenario: Administer this compound-methyl (e.g., 10 mg/kg) orally via gavage at a specified time before or immediately after venom injection.[2][16]
-
Control Group: Administer the vehicle used for the drug via the same route.
-
-
Monitoring and Endpoints:
-
Observe the animals continuously for the first few hours and then at regular intervals for at least 24 hours.
-
Primary Endpoint: Survival time over the observation period (e.g., 24 hours).
-
Secondary Endpoints: Record clinical signs of neurotoxicity (e.g., paralysis, respiratory distress), myotoxicity (e.g., local tissue damage), or hemorrhage.[15]
-
-
Data Analysis:
-
Use Kaplan-Meier survival curves to compare survival rates between treated and control groups.
-
Analyze differences in clinical scores or other quantitative measures using appropriate statistical tests.
-
Visualizations
Signaling and Experimental Workflows
Caption: this compound inhibits sPLA2, blocking arachidonic acid release and inflammation.
Caption: Workflow for an in vivo snakebite envenoming efficacy study.
Caption: Decision tree for selecting the optimal this compound administration route.
References
- 1. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation [mdpi.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. This compound Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oatext.com [oatext.com]
- 8. oatext.com [oatext.com]
- 9. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | Optimizing drug discovery for snakebite envenoming via a high-throughput phospholipase A2 screening platform [frontiersin.org]
- 12. This compound (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Oral and IV this compound Rescue Experiments in Juvenile Pigs with Weakness Induced by Australian and Papuan Oxyuranus scutellatus Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Oral and IV this compound Rescue Experiments in Juvenile Pigs with Weakness Induced by Australian and Papuan Oxyuranus scutellatus Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound (LY315920) and Methyl this compound (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Varespladib vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Varespladib. The focus is on controlling for the effects of common vehicles used to dissolve and administer this sPLA2 inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Why is a vehicle control essential when working with this compound?
Q2: What are the most common vehicles for this compound, and what are their known effects?
A2: The choice of vehicle depends on the experimental model (in vitro vs. in vivo) and the route of administration. The three most common vehicles for this compound are:
-
Dimethyl Sulfoxide (DMSO): Primarily used for in vitro experiments. It is a powerful solvent but can have significant biological effects, including altering cell growth, inducing differentiation, and exhibiting anti-inflammatory and antioxidant properties. High concentrations can be cytotoxic.
-
2-hydroxypropyl-β-cyclodextrin (HPβCD): A cyclic oligosaccharide used to increase the solubility of hydrophobic drugs for both in vitro and in vivo applications. HPβCD can affect cellular cholesterol homeostasis, induce autophagy, and at high doses, may have side effects such as hearing loss.
-
Intralipid: A fat emulsion used for intravenous administration of lipophilic drugs like this compound in in vivo studies. Intralipid can cause hypersensitivity reactions and has been shown to modulate immune responses, including the production of pro-inflammatory cytokines.[2][3]
Q3: How do I choose the right vehicle for my experiment?
A3: The selection of the appropriate vehicle should be guided by the following considerations:
-
Experimental System: For cell culture (in vitro) experiments, DMSO is a common choice due to its high solubilizing capacity. However, the final concentration must be kept very low (ideally ≤0.1%) to minimize off-target effects. For animal (in vivo) studies, HPβCD and Intralipid are more suitable for systemic administration.
-
Route of Administration: For oral administration in preclinical models, this compound-methyl, the orally bioavailable prodrug of this compound, is often used and can be formulated in simple aqueous vehicles like 0.5% carboxymethylcellulose.[4][5][6] For intravenous injections, this compound can be formulated with HPβCD or Intralipid.
-
Study Endpoint: Consider if the vehicle itself might interfere with the endpoint you are measuring. For example, if you are studying inflammation, the pro-inflammatory effects of Intralipid need to be carefully controlled for.[2][3]
Q4: How can I minimize the impact of vehicle effects on my experimental results?
A4: Besides including a dedicated vehicle control group, you can minimize vehicle effects by:
-
Using the lowest effective concentration: For vehicles like DMSO, perform a dose-response curve to determine the highest concentration that does not affect cell viability or the signaling pathways under investigation.
-
Ensuring consistency: Use the same batch and concentration of the vehicle across all experimental groups.
-
Proper randomization and blinding: These experimental practices help to reduce bias in the study.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in the Vehicle Control Group
-
Problem: High variability or unexpected biological activity in the vehicle-only group.
-
Possible Causes & Troubleshooting Steps:
-
Vehicle Purity and Stability: Ensure the vehicle is of high purity and has not degraded. Use fresh solutions whenever possible. For DMSO, use anhydrous grade and store it properly to prevent water absorption, which can affect its properties.
-
Inconsistent Preparation: Standardize the vehicle preparation protocol. Ensure thorough mixing and consistent final concentrations across all experiments.
-
Contamination: Filter-sterilize vehicle solutions for cell culture experiments to prevent microbial contamination.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to vehicles.[5] It's crucial to determine the tolerance of your specific cell line to the chosen vehicle.
-
Issue 2: Difficulty Dissolving this compound in the Chosen Vehicle
-
Problem: this compound does not fully dissolve, leading to inaccurate dosing.
-
Possible Causes & Troubleshooting Steps:
-
Incorrect Solvent or Concentration: this compound is practically insoluble in water. For in vitro work, start by dissolving this compound in 100% DMSO to make a high-concentration stock solution before further dilution in culture media.
-
Precipitation upon Dilution: When diluting a DMSO stock solution into an aqueous medium, precipitation can occur. To avoid this, add the DMSO stock dropwise while vortexing the aqueous solution.
-
Insufficient Mixing for HPβCD: When preparing this compound-HPβCD complexes, ensure adequate stirring time and, if necessary, gentle warming to facilitate the formation of the inclusion complex.
-
Improper Emulsification for Intralipid: Incorporating a hydrophobic drug into a lipid emulsion requires a specific procedure to ensure stability. Sonication or high-shear homogenization may be necessary.
-
Issue 3: Vehicle Control Shows Similar Effects to the this compound-Treated Group
-
Problem: The vehicle control group exhibits a biological response that mimics the expected effect of this compound, making it difficult to assess the drug's true activity.
-
Possible Causes & Troubleshooting Steps:
-
Vehicle Concentration is Too High: This is a common issue with DMSO. Reduce the final concentration of DMSO in your experiments. A concentration of 0.1% or lower is generally recommended for cell culture studies.[7]
-
Vehicle Directly Affects the Target Pathway: The vehicle may have a direct effect on the sPLA2 pathway or downstream signaling. For example, some vehicles can have anti-inflammatory effects. In this case, consider switching to a different vehicle with a different mechanism of action.
-
Synergistic or Antagonistic Interaction: The vehicle and this compound may interact. While a vehicle control accounts for the vehicle's independent effects, it does not rule out interactions. This is a complex issue that may require further investigation into the mechanism of the vehicle's action.
-
Data on Vehicle Effects
The following tables summarize quantitative data on the biological effects of common this compound vehicles.
Table 1: Effects of DMSO on Cell Viability
| Cell Line | DMSO Concentration | Exposure Time | Effect on Viability | Citation |
| Human Apical Papilla Cells | 0.1% - 0.5% | Up to 7 days | No significant reduction | [8] |
| 1% | 72 hours | Significant reduction | [8] | |
| 5% - 10% | 24 - 48 hours | Cytotoxic | [8] | |
| Human Fibroblast-like Synoviocytes | <0.05% | 24 hours | Considered safe | [9] |
| 0.5% | 24 hours | ~25% cell death | [9] | |
| >5% | 24 hours | Induces apoptosis | [9] |
Table 2: Effects of HPβCD on Cellular Processes
| Cellular Process | Cell Line | HPβCD Concentration | Effect | Citation |
| Cell Growth | MCF-7, MDA-MB-231 | 10 mM | ~50% growth inhibition | |
| Cholesterol Depletion | Leukemic cells | Varies | Reduces intracellular cholesterol | |
| Autophagy | - | Varies | Induces TFEB-mediated autophagy |
Table 3: Effects of Intralipid on Inflammatory Markers in Humans
| Cytokine/Chemokine | Effect of Intralipid Infusion | Citation |
| CCL2, CCL3, CXCL8 | Increased plasma levels | [2][3] |
| GM-CSF, G-CSF | Increased plasma levels | [2][3] |
| IL-6, IL-21, TNF | Increased plasma levels | [2][3] |
| VEGF | Increased plasma levels | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Experiments using DMSO
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Prepare working solutions by diluting the stock solution in cell culture medium.
-
To minimize precipitation, add the stock solution dropwise to the medium while gently vortexing.
-
Ensure the final concentration of DMSO in the culture medium is as low as possible, ideally below 0.1%.[7]
-
-
Prepare a vehicle control solution containing the same final concentration of DMSO in the culture medium without this compound.
Protocol 2: Preparation of this compound-HPβCD Inclusion Complex for In Vivo Experiments
-
Determine the appropriate molar ratio of this compound to HPβCD. A 1:1 or 1:2 molar ratio is a common starting point.
-
Dissolve the required amount of HPβCD in sterile water or saline.
-
Add the this compound powder to the HPβCD solution while stirring continuously.
-
Knead the mixture thoroughly. This can be done by stirring vigorously at room temperature for an extended period (e.g., 24-48 hours) or by using a combination of stirring and gentle heating (e.g., to 40-50°C) to facilitate complex formation.
-
Once a clear solution is obtained, it can be sterile-filtered for administration.
-
Prepare a vehicle control solution containing the same concentration of HPβCD in the same solvent.
Protocol 3: Preparation of this compound in Intralipid for Intravenous Administration
-
Obtain a sterile commercial Intralipid emulsion (e.g., 20%).
-
Dissolve this compound in a small amount of a co-solvent in which it is highly soluble (e.g., absolute ethanol or DMSO). The volume of the co-solvent should be kept to a minimum.
-
Slowly add the this compound solution to the Intralipid emulsion while stirring or sonicating. This should be done under aseptic conditions.
-
Continue to mix until a homogenous emulsion is formed. The final concentration of the co-solvent should be very low to avoid toxicity.
-
The final formulation should be visually inspected for any signs of phase separation or precipitation before administration.
-
Prepare a vehicle control by adding the same amount of the co-solvent to the Intralipid emulsion.
Signaling Pathway and Experimental Workflow Diagrams
This compound inhibits sPLA2, blocking the release of arachidonic acid.
Workflow for using vehicle controls to isolate the effects of this compound.
The observed effect of this compound is a combination of its true effect and the vehicle's effect.
References
- 1. quora.com [quora.com]
- 2. How important are concurrent vehicle control groups in (sub)chronic non-human primate toxicity studies conducted in pharmaceutical development? An opportunity to reduce animal numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smart.dhgate.com [smart.dhgate.com]
- 4. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gh.bmj.com [gh.bmj.com]
- 6. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. us.haynes.com [us.haynes.com]
- 9. researchgate.net [researchgate.net]
Optimizing incubation times for Varespladib in enzymatic assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing incubation times and troubleshooting enzymatic assays involving Varespladib.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically isoforms IIa, V, and X.[1] It functions as an anti-inflammatory agent by blocking the first step in the arachidonic acid pathway.[1][2] this compound binds to a hydrophobic channel within the sPLA2 enzyme. This binding action prevents the substrate, fatty acids, from accessing the active site, which in turn inhibits the allosteric activation of the enzyme and its catalytic activity.
Q2: What is the primary application of this compound in research?
A2: Initially investigated for inflammatory diseases, the primary research application of this compound has shifted towards its use as a broad-spectrum inhibitor of snake venom sPLA2s.[1] Since sPLA2 is a key toxic component in the venom of approximately 95% of venomous snakes, this compound is being explored as a potential treatment for snakebite envenoming.[3]
Q3: What is a typical incubation time for a this compound enzymatic assay?
A3: Based on various published protocols, a standard pre-incubation time for this compound with the sPLA2 enzyme before adding the substrate is 30 minutes at 37°C. The subsequent reaction with the substrate is also often carried out for 30-60 minutes at 37°C. However, the optimal incubation time can vary depending on the specific sPLA2 isoform, substrate concentration, and overall assay conditions.
Q4: How should I prepare a this compound stock solution?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For example, a 2.56 mg/mL stock solution can be prepared in DMSO.[4] It is crucial to ensure the DMSO is fresh and moisture-free, as absorbed moisture can reduce the solubility of this compound.[5] For final assay conditions, the DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects on enzyme activity.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low enzyme inhibition | Incorrect this compound concentration: The inhibitor concentration may be too low to effectively inhibit the enzyme. | Prepare fresh serial dilutions of this compound and perform a dose-response curve to determine the IC50 value. Ensure accurate pipetting of small volumes. |
| Degraded this compound: The inhibitor may have degraded due to improper storage. | Use a fresh aliquot of this compound. Store stock solutions at -20°C or -80°C as recommended and avoid repeated freeze-thaw cycles. | |
| Inappropriate incubation time: The pre-incubation time of this compound with the enzyme may be insufficient. | Increase the pre-incubation time to allow for adequate binding of the inhibitor to the enzyme. Test a range of pre-incubation times (e.g., 15, 30, 60 minutes). | |
| Inconsistent or variable results | Improper mixing: Inadequate mixing of reagents can lead to non-uniform reactions. | Ensure all components are thoroughly mixed by gentle vortexing or pipetting before and during incubations. |
| Temperature fluctuations: Variations in incubation temperature can affect enzyme kinetics. | Use a calibrated incubator or water bath to maintain a constant and accurate temperature throughout the assay.[7] | |
| Pipetting errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability. | Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize pipetting steps.[8] | |
| High background signal | Substrate instability: The substrate may be hydrolyzing spontaneously. | Run a control well without the enzyme to measure the rate of non-enzymatic substrate degradation. If high, consider using a more stable substrate or adjusting buffer conditions. |
| Contaminated reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay. | Prepare fresh buffers and solutions using high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Assay not working at all | Incorrect buffer conditions: The pH or ionic strength of the assay buffer may not be optimal for the enzyme. | Verify the pH of the assay buffer and ensure it is within the optimal range for the specific sPLA2 being used. Check for the required cofactors (e.g., Ca2+). |
| Inactive enzyme: The sPLA2 enzyme may have lost its activity due to improper storage or handling. | Use a fresh aliquot of the enzyme and handle it according to the manufacturer's instructions. Include a positive control with a known active enzyme to validate the assay setup.[7] |
Experimental Protocols
Determining the IC50 of this compound for sPLA2 Inhibition
This protocol outlines a typical procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against a specific sPLA2 enzyme using a colorimetric assay.
Materials:
-
This compound
-
sPLA2 enzyme (e.g., from snake venom or recombinant)
-
sPLA2 substrate (e.g., 4-nitro-3-(octanoyloxy)benzoic acid)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl)[9]
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., 100 µM to 0.01 nM).
-
Enzyme Preparation: Dilute the sPLA2 enzyme in assay buffer to the desired working concentration.
-
Pre-incubation: In a 96-well plate, add 20 µL of each this compound dilution to respective wells. Add 60 µL of the diluted sPLA2 enzyme solution to each well. Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubate the plate at 37°C for 30 minutes.
-
Substrate Addition: Prepare the sPLA2 substrate solution in assay buffer according to the manufacturer's instructions. Add 20 µL of the substrate solution to all wells to initiate the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 425 nm for 4-nitro-3-(octanoyloxy)benzoic acid) at regular intervals (e.g., every 1 minute) for 30-60 minutes.
-
Data Analysis: Calculate the reaction rate (V) for each this compound concentration. Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
The inhibitory potency of this compound against various sPLA2 enzymes is typically reported as the IC50 value. The following table summarizes IC50 values from different studies.
| sPLA2 Source | Assay Type | IC50 (nM) | Reference |
| Human non-pancreatic (hnsPLA2) | Cell-free | 7 | [5] |
| Human serum | In vitro | 6.2 | [5] |
| Rat serum | In vitro | 8.1 | [5] |
| Rabbit serum | In vitro | 5.0 | [5] |
| Guinea pig serum | In vitro | 3.2 | [5] |
| Human sPLA2-IIA | In vitro | 9 | [10] |
Visualizations
Signaling Pathway
Caption: this compound inhibits sPLA2, blocking the release of arachidonic acid from membrane phospholipids and subsequent inflammatory pathways.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in an sPLA2 enzymatic assay.
Logical Relationship
Caption: A logical troubleshooting workflow for addressing inconsistent results in this compound enzymatic assays.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 3. The BRAVO Clinical Study Protocol: Oral this compound for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming [mdpi.com]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. abcam.com [abcam.com]
- 10. medchemexpress.com [medchemexpress.com]
Dealing with batch-to-batch variability of Varespladib
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the batch-to-batch variability of Varespladib and to provide guidance for consistent and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of secretory phospholipase A2 (sPLA2) enzymes, specifically targeting isoforms IIa, V, and X.[1][2] Its mechanism of action involves binding to the hydrophobic channel of the sPLA2 enzyme, which prevents the binding of its substrate, phospholipids.[1] This inhibition disrupts the first step of the arachidonic acid pathway, thereby exerting anti-inflammatory effects.[1][2] It is currently being investigated as a broad-spectrum inhibitor of snake venom sPLA2s.[1][3]
Q2: What are the common sources of batch-to-batch variability with this compound?
Batch-to-batch variability of this compound can stem from several factors inherent to its chemical synthesis and purification processes. These can include:
-
Process-Related Impurities: The multi-step synthesis of this compound can lead to the formation of byproducts. For example, over-alkylation during the initial benzylation step can result in di-ethylated impurities, while the use of excess oxalyl chloride can lead to chloro-byproducts.[1]
-
Residual Solvents: Organic solvents used during synthesis and purification may not be completely removed, leading to batch differences.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of this compound could affect its solubility and bioavailability, contributing to variable experimental results.
-
Degradation Products: Improper storage or handling can lead to the degradation of this compound, generating impurities that may interfere with its activity.
Q3: How can I assess the quality of a new batch of this compound?
It is crucial to carefully review the Certificate of Analysis (CoA) provided by the supplier for each new batch. Key parameters to check include:
-
Identity: Confirmed by methods like 1H-NMR and Mass Spectrometry (MS) to ensure the correct chemical structure.[4]
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of >98% is generally recommended for in vitro and in vivo studies.[4]
-
Appearance: Should be a white to off-white solid powder.[4]
-
Solubility: The CoA should indicate the recommended solvents and solubility concentrations.[4]
-
Residual Solvents: The levels of any residual solvents should be within acceptable limits.
For critical experiments, it is advisable to perform an in-house quality control check, such as running a dose-response curve in your specific assay to compare the IC50 value with previously validated batches.
Q4: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound:
-
Solid Form: Store the solid powder at -20°C under dry conditions for long-term storage (months to years). For short-term storage (weeks), 0-4°C is acceptable.[4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO.[4][5] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.[6]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions daily.[7] If a prepared solution is a suspension, it should be used immediately.[6]
Q5: Are there different forms of this compound available?
Yes, in addition to the free acid form of this compound (LY315920), there are other forms to be aware of:
-
This compound-methyl (LY333013): An orally bioavailable prodrug of this compound.[2]
-
This compound sodium (A-001): A sodium salt of this compound designed for intravenous delivery.[2]
It is critical to ensure you are using the correct form of this compound for your experimental design, as their pharmacokinetic and solubility properties differ.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, with a focus on problems potentially linked to batch-to-batch variability.
| Observed Problem | Potential Cause(s) | Recommended Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Batch-to-batch variability in this compound potency. 2. Degradation of this compound stock solution.3. Inconsistent assay conditions (e.g., enzyme concentration, substrate concentration, incubation time).4. Pipetting errors. | 1. Qualify new batches: Run a parallel experiment with a previously validated "gold standard" batch of this compound to determine a relative potency factor.2. Prepare fresh stock solutions: Use a new aliquot or prepare a fresh stock solution from the solid powder.3. Standardize assay protocol: Ensure all assay parameters are consistent between experiments. Use a positive control inhibitor to monitor assay performance.4. Verify pipette calibration. |
| Poor solubility of this compound powder | 1. Incorrect solvent being used. 2. Presence of insoluble impurities in the batch.3. The this compound may be a different salt or polymorphic form with lower solubility. | 1. Consult the Certificate of Analysis (CoA): Confirm the recommended solvent. For this compound, DMSO is commonly used.[4][5]2. Aid dissolution: Gentle warming (e.g., 50°C water bath) and ultrasonication can help dissolve this compound in DMSO.[5]3. Contact the supplier: If solubility issues persist, contact the supplier to inquire about the specific batch. |
| High background signal in sPLA2 assay | 1. Contaminated reagents. 2. Autohydrolysis of the substrate.3. Presence of interfering substances in the this compound batch. | 1. Test reagents individually: Run controls without the enzyme and without the inhibitor to identify the source of the high background.2. Prepare fresh substrate solution: Ensure the substrate is properly dissolved and has not degraded.[8]3. Run a vehicle control: Test the vehicle (e.g., DMSO) at the same concentration used for this compound to rule out vehicle-induced effects. |
| Unexpected in vivo toxicity or lack of efficacy | 1. Presence of toxic impurities in the this compound batch. 2. Incorrect formulation leading to poor bioavailability or rapid clearance.3. Variability in animal models. | 1. Review the CoA for purity and impurity profiles. 2. Optimize formulation: For in vivo studies, consider using a formulation that enhances solubility and stability. A common formulation involves DMSO, PEG300, Tween 80, and water.[5]3. Use a sufficient number of animals per group to account for biological variability. |
Experimental Protocols
Protocol 1: Quality Control of a New this compound Batch using a Chromogenic sPLA2 Assay
This protocol describes how to determine the IC50 of a new this compound batch and compare it to a reference batch.
Materials:
-
Secretory Phospholipase A2 (sPLA2) enzyme (e.g., from bee venom)
-
sPLA2 substrate (e.g., 1,2-dithio analog of diheptanoyl phosphatidylcholine)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Assay Buffer (e.g., Tris-HCl buffer with CaCl2 and BSA)
-
This compound (new batch and reference batch)
-
DMSO (HPLC grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-414 nm
Procedure:
-
Prepare this compound Stock Solutions: Dissolve both the new and reference batches of this compound in DMSO to create 10 mM stock solutions.
-
Prepare Serial Dilutions: Perform serial dilutions of the this compound stock solutions in Assay Buffer to create a range of concentrations (e.g., 100 µM to 1 pM).
-
Prepare Enzyme Solution: Dilute the sPLA2 enzyme in Assay Buffer to a working concentration that yields a linear reaction rate for at least 10-15 minutes.
-
Assay Plate Setup:
-
Add 10 µL of each this compound dilution (or vehicle control) to the appropriate wells of the 96-well plate.
-
Add 10 µL of the sPLA2 enzyme solution to all wells except the non-enzymatic control wells.
-
Add 10 µL of Assay Buffer to the non-enzymatic control wells.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow this compound to bind to the enzyme.
-
Initiate Reaction: Add 200 µL of the sPLA2 substrate solution (containing DTNB) to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 414 nm every minute for 15-20 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of this compound by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the data by setting the rate of the vehicle control as 100% activity and the non-enzymatic control as 0% activity.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Compare IC50 Values: The IC50 of the new batch should be within an acceptable range of the reference batch (e.g., ± 2-fold).
Protocol 2: Preparation of this compound for In Vivo Administration
This protocol provides a common method for formulating this compound for oral or parenteral administration in preclinical animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile water or saline
Procedure:
-
Dissolve this compound: Weigh the required amount of this compound and dissolve it in DMSO. Gentle warming and sonication can be used to aid dissolution.[5]
-
Add Excipients: To the this compound/DMSO solution, add PEG300 and mix thoroughly until the solution is clear.
-
Add Surfactant: Add Tween 80 to the mixture and mix until clear.
-
Add Aqueous Component: Slowly add sterile water or saline to the mixture while vortexing to reach the final desired volume and concentration. The final solution should be clear.
-
Administration: The mixed solution should be used immediately for optimal results.[5]
Example Formulation (for a 1 mg/mL final concentration):
To prepare 1 mL of a 1 mg/mL this compound solution:
-
Dissolve 1 mg of this compound in 50 µL of DMSO.
-
Add 400 µL of PEG300 and mix.
-
Add 50 µL of Tween 80 and mix.
-
Add 500 µL of sterile water to bring the final volume to 1 mL.
Note: The final percentage of each component in this example is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water. The optimal formulation may vary depending on the required dose and route of administration.
Visualizations
Caption: Mechanism of action of this compound in the arachidonic acid pathway.
Caption: Quality control workflow for a new batch of this compound.
Caption: Logical flow for troubleshooting inconsistent results with this compound.
References
- 1. This compound|sPLA2 Inhibitor|Research Compound [benchchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | Phospholipase | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abcam.com [abcam.com]
Validation & Comparative
Varespladib vs. Traditional Antivenom: A Comparative Guide for Researchers
An objective analysis of two distinct approaches to treating snakebite envenoming, supported by experimental data and detailed methodologies.
The global medical community is actively seeking more effective and accessible treatments for snakebite envenoming, a neglected tropical disease that claims tens of thousands of lives annually. While traditional polyclonal antivenoms have been the standard of care for over a century, novel small-molecule inhibitors like varespladib are emerging as a promising alternative or adjunct therapy. This guide provides a detailed comparison of the efficacy, mechanisms of action, and experimental data for both this compound and traditional antivenom, tailored for an audience of researchers, scientists, and drug development professionals.
Executive Summary
Traditional antivenoms are antibody-based treatments that neutralize a range of venom toxins. Their efficacy is well-established, but they suffer from limitations including the need for intravenous administration, cold-chain storage, and the risk of adverse reactions. This compound, a potent inhibitor of the secretory phospholipase A2 (sPLA2) enzyme found in most snake venoms, offers the potential for oral administration and a broader spectrum of activity. Preclinical studies have demonstrated significant efficacy in animal models, and a recent Phase II clinical trial (BRAVO) has provided initial human data. This guide will delve into the quantitative data from these studies, outline the experimental protocols, and visualize the underlying biological and experimental processes.
Mechanism of Action
The fundamental difference between this compound and traditional antivenom lies in their mechanism of action.
Traditional Antivenom: These are polyclonal antibodies or antibody fragments derived from the plasma of animals (typically horses) immunized with snake venoms[1][2]. The primary mechanism is an antigen-antibody reaction where the antibodies bind to and neutralize various venom toxins, facilitating their clearance by the immune system[1][3][4]. This approach targets a broad range of toxins but can be limited by the specific venoms used in the immunization process.
This compound: This small molecule acts as a potent inhibitor of secretory phospholipase A2 (sPLA2), a key enzyme present in over 95% of snake venoms[5][6]. sPLA2s are responsible for a wide array of toxic effects, including myotoxicity (muscle damage), hemorrhage, and neurotoxicity[5][7]. By blocking the active site of sPLA2, this compound prevents these downstream pathological effects[5]. Its small size allows it to penetrate tissues that may be inaccessible to larger antibody molecules[8].
Preclinical Efficacy: A Quantitative Comparison
Numerous preclinical studies have evaluated the efficacy of this compound in animal models against a variety of snake venoms. These studies provide compelling evidence of its potential as a broad-spectrum antidote.
| Study Focus | Animal Model | Venom | This compound Efficacy | Antivenom Efficacy | Reference |
| Survival | Mice | Micrurus fulvius (Coral Snake) | 100% survival with pretreatment (4 mg/kg) | Not explicitly tested in this study | [9] |
| Survival | Mice | Vipera berus (Common European Adder) | Significant survival benefit with a single rescue dose (4-8 mg/kg) | Not explicitly tested in this study | [10] |
| Survival | Mice | Various (D. acutus, A. halys, N. atra, B. multicinctus) | ED50 values ranged from 0.45 to 22.09 µg/g | Not explicitly tested in this study | [10][11] |
| Myonecrosis & Hemorrhage | Mice | Deinagkistrodon acutus & Gloydius halys | Significantly inhibited muscle damage and hemorrhage | Not explicitly tested in this study | [10][12] |
| Neurotoxicity | Porcine | Micrurus fulvius | All 14 animals survived lethal envenoming and showed reversal of neurotoxic signs | Not explicitly tested in this study | [10] |
| Coagulopathy | In vitro (human plasma) | Various hemotoxic venoms | Effectively inhibited anticoagulant activities | Not explicitly tested in this study | [13] |
Clinical Efficacy: The BRAVO Trial
The "Broad-spectrum Rapid Antidote: this compound Oral for Snakebite" (BRAVO) trial was a multicenter, randomized, double-blind, placebo-controlled, phase 2 study evaluating the safety and efficacy of oral this compound-methyl (a prodrug of this compound) in addition to the standard of care, which included antivenom[6][8][14].
| Outcome Measure | This compound + Standard of Care | Placebo + Standard of Care | Key Findings | Reference |
| Primary Outcome: Change in composite Snakebite Severity Score (SSS) from baseline to the average at 6 and 9 hours | 1.1 improvement (95% CI, 0.7 to 1.6) | 1.5 improvement (95% CI, 1.0 to 2.0) | No statistically significant difference in the overall population (p=0.13). | [15] |
| Subgroup Analysis: Patients treated within 5 hours of bite (n=37) | 1.6 improvement | 1.1 improvement | A promising signal of benefit was observed in patients who received treatment early. | [14][15] |
While the primary endpoint was not met for the overall population, the subgroup analysis suggests that early administration of this compound could be beneficial[14][15].
Experimental Protocols
Understanding the methodologies behind these findings is crucial for their interpretation.
Preclinical In Vivo Survival Study (Example)
This protocol is a generalized representation based on common practices in preclinical snakebite research[9][10].
References
- 1. Perspective on the Therapeutics of Anti-Snake Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Control of Neglected Tropical Diseases [who.int]
- 3. researchgate.net [researchgate.net]
- 4. saudijournals.com [saudijournals.com]
- 5. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. This compound for Snake Bites · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. The BRAVO Clinical Study Protocol: Oral this compound for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Exploration of the Inhibitory Potential of this compound for Snakebite Envenomation [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. This compound Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gh.bmj.com [gh.bmj.com]
- 15. gh.bmj.com [gh.bmj.com]
A Comparative Analysis of Varespladib and Other sPLA2 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Varespladib and other prominent secretory phospholipase A2 (sPLA2) inhibitors. This analysis is supported by experimental data on their performance, detailed methodologies for key experiments, and visualizations of relevant biological pathways.
Secretory phospholipase A2 (sPLA2) enzymes are key players in a variety of physiological and pathological processes, including inflammation, atherosclerosis, and snakebite envenomation. Their catalytic activity releases arachidonic acid from cell membranes, initiating a cascade of inflammatory mediator production. Consequently, sPLA2 has emerged as a significant therapeutic target. This guide focuses on a comparative analysis of this compound, a broad-spectrum sPLA2 inhibitor, and other notable inhibitors such as Darapladib and LY311727.
Performance Comparison of sPLA2 Inhibitors
The inhibitory potency of this compound, LY311727, and Darapladib against various sPLA2 isoforms is a critical determinant of their therapeutic potential. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized in the table below. This compound demonstrates potent inhibition across multiple sPLA2 isoforms, particularly IIA, V, and X.[1][2] LY311727 also shows significant activity against group IIA and V sPLA2.[3][4] In contrast, Darapladib is a highly potent and selective inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2).[5][6]
| Inhibitor | sPLA2 Isoform | IC50 (nM) | Reference |
| This compound | sPLA2-IIA | 6.2 - 9 | [2][7] |
| sPLA2-V | Low nM range | [2] | |
| sPLA2-X | Low nM range | [2] | |
| LY311727 | sPLA2-IIA | <1000 | [8] |
| sPLA2-V | 36 | [3][4] | |
| Darapladib | Lp-PLA2 | 0.25 | [5][6] |
Clinical Trial Outcomes
The clinical development of these inhibitors has yielded mixed results, providing valuable insights into the therapeutic application of sPLA2 inhibition.
This compound: The VISTA-16 trial, a phase 3 study in patients with acute coronary syndrome (ACS), was terminated prematurely due to a lack of efficacy and a potential for harm, including an increased risk of myocardial infarction.[9][10] However, in a phase 2B study (FRANCIS-ACS), this compound, in conjunction with atorvastatin, demonstrated a significant reduction in LDL-C and the inflammatory biomarker sPLA2-IIA compared to placebo.[11] More recently, this compound has been repurposed and has shown promise as a broad-spectrum inhibitor of snake venom sPLA2, receiving orphan drug status from the FDA for this indication.[1]
Darapladib: The STABILITY and SOLID-TIMI 52 phase 3 trials, which investigated Darapladib in patients with chronic coronary heart disease and ACS respectively, failed to show a significant reduction in the primary composite endpoint of major adverse cardiovascular events.[12][13] However, a phase 2 trial (IBIS-2) suggested that Darapladib could halt the progression of the necrotic core of atherosclerotic plaques.[14] Furthermore, studies have shown that Darapladib significantly reduces plasma Lp-PLA2 activity.[15]
| Clinical Trial | Inhibitor | Indication | Key Quantitative Outcomes | Reference |
| VISTA-16 | This compound | Acute Coronary Syndrome | Primary endpoint (CV death, MI, stroke, unstable angina): 6.1% (this compound) vs. 5.1% (Placebo); HR 1.25. Myocardial Infarction: 3.4% (this compound) vs. 2.2% (Placebo); HR 1.66. | [9] |
| FRANCIS-ACS | This compound | Acute Coronary Syndrome | 8-week LDL-C reduction: 49.6% (this compound + Atorvastatin) vs. 43.4% (Placebo + Atorvastatin). 8-week sPLA2-IIA reduction: 82.4% (this compound + Atorvastatin) vs. 15.6% (Placebo + Atorvastatin). | [11] |
| STABILITY | Darapladib | Chronic Coronary Heart Disease | Primary endpoint (CV death, MI, stroke): 9.7% (Darapladib) vs. 10.4% (Placebo); HR 0.94. Lp-PLA2 activity reduction: ~65%. | [12] |
| IBIS-2 | Darapladib | Coronary Heart Disease | Change in necrotic core volume: -0.5 mm³ (Darapladib) vs. +4.5 mm³ (Placebo). | [16][17] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental evaluation of these inhibitors, the following diagrams illustrate the sPLA2 signaling pathway and a typical experimental workflow.
Caption: sPLA2-mediated arachidonic acid signaling pathway.
Caption: Experimental workflow for an in vitro sPLA2 inhibition assay.
Experimental Protocols
sPLA2 Chromogenic Assay Protocol
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against sPLA2, adapted from commercially available assay kits.
1. Reagent Preparation:
-
Assay Buffer: Prepare a Tris-HCl buffer (pH 7.5-8.0) containing CaCl2 and KCl.
-
sPLA2 Enzyme Solution: Dilute the sPLA2 enzyme to the desired concentration in Assay Buffer.
-
Substrate Solution: Use a chromogenic substrate such as 1,2-bis(heptanoylthio)glycero-3-phosphocholine (diheptanoyl thio-PC). Reconstitute in an appropriate solvent as per the manufacturer's instructions.
-
DTNB (Ellman's Reagent) Solution: Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the test inhibitors (e.g., this compound) in a suitable solvent like DMSO.
2. Assay Procedure:
-
In a 96-well plate, add the Assay Buffer, sPLA2 enzyme solution, and the inhibitor solution (or solvent control).
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the Substrate Solution to all wells.
-
Immediately add the DTNB solution. The hydrolysis of the substrate by sPLA2 releases a thiol group that reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), which has a yellow color.
-
Monitor the increase in absorbance at 405-414 nm over time using a microplate reader.
3. Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.
In Vivo Snake Envenomation Model (Conceptual Workflow)
This outlines a general workflow for assessing the efficacy of an sPLA2 inhibitor against snake venom in an animal model.
1. Animal Model and Acclimatization:
-
Select an appropriate animal model (e.g., mice, rats).
-
Acclimatize the animals to the laboratory conditions for a sufficient period before the experiment.
2. Envenomation:
-
Administer a predetermined lethal dose (e.g., LD50) of snake venom to the animals via an appropriate route (e.g., subcutaneous or intramuscular injection).
3. Treatment:
-
At a specified time point post-envenomation, administer the sPLA2 inhibitor (e.g., this compound) or a placebo control. The route of administration (e.g., oral, intravenous) and dosage will depend on the experimental design.
4. Observation and Endpoints:
-
Monitor the animals for signs of toxicity, including local tissue damage (edema, hemorrhage, necrosis), systemic effects (neurotoxicity, coagulopathy), and survival time.
-
At the end of the observation period, euthanize the surviving animals and collect blood and tissue samples for further analysis (e.g., measurement of sPLA2 activity, inflammatory markers, histological examination of tissues).
5. Data Analysis:
-
Compare the survival rates and times between the inhibitor-treated and placebo groups.
-
Quantify the extent of local and systemic toxicity in each group.
-
Analyze the biochemical and histological data to assess the protective effects of the inhibitor.
This comparative guide provides a foundational understanding of this compound and other sPLA2 inhibitors for researchers in the field. The provided data and protocols can aid in the design of future studies and the development of novel therapeutics targeting sPLA2-mediated pathologies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. oatext.com [oatext.com]
- 4. Expression and characterization of human group V phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. dialnet.unirioja.es [dialnet.unirioja.es]
- 11. Effects of this compound methyl on biomarkers and major cardiovascular events in acute coronary syndrome patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stabilization of Atherosclerotic Plaque by Initiation of Darapladib Therapy - American College of Cardiology [acc.org]
- 13. Darapladib - Wikipedia [en.wikipedia.org]
- 14. Darapladib - Selective Lp-PLA2 Inhibitor for Prevention of Atherosclerosis - Clinical Trials Arena [clinicaltrialsarena.com]
- 15. Effect of Darapladib Treatment on Endarterectomy Carotid Plaque Lipoprotein-Associated Phospholipase A2 Activity: A Randomized, Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
Varespladib: A Broad-Spectrum Inhibitor Against Antivenom-Resistant Snake Venoms
A Comparative Guide for Researchers and Drug Development Professionals
The global health burden of snakebite envenoming is significant, with conventional antivenom therapies facing challenges of specificity, accessibility, and resistance. This guide provides a comprehensive comparison of Varespladib, a promising small molecule inhibitor, against other therapeutic alternatives, supported by experimental data. This compound, a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme crucial to the toxicity of 95% of snake venoms, has demonstrated remarkable efficacy in preclinical and clinical studies.[1]
Comparative Efficacy of this compound and Alternatives
This compound has shown broad-spectrum inhibition of sPLA2 activity from a multitude of snake venoms across different continents.[2][3] Its efficacy has been compared with other small molecule inhibitors, primarily metalloproteinase inhibitors, which target another critical class of venom toxins.
Quantitative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of this compound and its key comparators.
Table 1: In Vitro Inhibition of Snake Venom sPLA2 Activity (IC50 Values)
| Venom Species | This compound (nM) | Methyl-Varespladib (nM) | Marimastat (nM) | Prinomastat (nM) | Reference |
| Micrurus fulvius (Eastern Coral Snake) | 0.8 | 1.2 | N/A | N/A | [2] |
| Vipera berus (Common European Adder) | 1.5 | 2.1 | N/A | N/A | [2] |
| Deinagkistrodon acutus | 1.6 | - | - | - | [4] |
| Agkistrodon halys | 63 | - | - | - | [4] |
| Daboia russelii (Russell's Viper) | - | - | - | - | [5] |
| Bitis caudalis | - | - | Low Efficacy | Low Efficacy | [6] |
| Echis ocellatus (Saw-scaled Viper) | - | - | Effective | - | [7] |
| Dispholidus typus (Boomslang) | N/A | N/A | 14.5 | 25.9 | [8] |
N/A: Data not available in the searched literature. '-': Not the primary target for this inhibitor class.
Table 2: In Vivo Efficacy of this compound and Comparators
| Venom Species | Animal Model | This compound Efficacy | Marimastat Efficacy | Prinomastat Efficacy | Reference |
| Micrurus fulvius | Rat | Striking survival benefit | N/A | N/A | [3][4] |
| Vipera berus | Mouse | Complete protection from death | N/A | N/A | [3] |
| Deinagkistrodon acutus | Mouse | Almost fully inhibited hemorrhagic toxicity | N/A | N/A | [9] |
| Agkistrodon halys | Mouse | Almost fully inhibited hemorrhagic toxicity | N/A | N/A | [9] |
| Daboia russelii | Mouse | Prevents lethality | Prevents lethality | N/A | [5][9] |
| Echis ocellatus | Mouse | N/A | Reduced local tissue damage | N/A | [10] |
| Dispholidus typus | Mouse | N/A | Partial protection against lethality | No protection | [8][11] |
| North American Crotalids | Mouse | Insufficient alone, effective in combination with Marimastat | Insufficient alone, effective in combination with this compound | N/A | [12] |
N/A: Data not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the evaluation of this compound's efficacy.
In Vitro sPLA2 Inhibition Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of snake venom phospholipase A2.
Materials:
-
Lyophilized snake venom
-
Phospholipid substrate (e.g., phosphatidylcholine)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
Chromogenic or fluorogenic indicator
-
This compound or other inhibitors
-
96-well microplate
-
Microplate reader
Protocol:
-
Reconstitute the lyophilized snake venom in the assay buffer to a desired stock concentration.
-
Prepare serial dilutions of this compound or other inhibitors in the assay buffer.
-
In a 96-well plate, add the venom solution to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control group with venom and buffer only.
-
Pre-incubate the venom and inhibitor mixture for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the phospholipid substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of change is proportional to the sPLA2 activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the sPLA2 activity, by plotting the percentage of inhibition against the inhibitor concentration.[13][14]
In Vivo Venom Neutralization Assay (Mouse Model)
This assay assesses the ability of a therapeutic agent to protect mice from the lethal effects of snake venom.
Materials:
-
Lyophilized snake venom
-
This compound or other therapeutic agents
-
Saline solution (0.9% NaCl)
-
CD-1 mice (or other appropriate strain)
-
Syringes and needles for injection
Protocol:
-
Determination of Lethal Dose 50 (LD50):
-
Inject groups of mice with different doses of snake venom (typically intravenously or intraperitoneally).
-
Observe the mice for a set period (e.g., 24 or 48 hours) and record the number of fatalities in each group.
-
Calculate the LD50, the dose of venom that is lethal to 50% of the mice, using statistical methods like probit analysis.[15][16]
-
-
Neutralization Assay:
-
Pre-incubation method: Mix a lethal dose of venom (e.g., 2.5x or 5x LD50) with different doses of the therapeutic agent and incubate for a specific time (e.g., 30 minutes at 37°C) before injecting the mixture into mice.
-
Rescue method: Inject mice with a lethal dose of venom. After a predetermined time, administer the therapeutic agent.
-
Include a control group of mice that receives only the venom.
-
Monitor the survival of the mice over a 24 or 48-hour period.
-
The efficacy of the therapeutic agent is determined by its ability to increase the survival rate compared to the control group.[15][17] The median effective dose (ED50), the dose of the therapeutic that protects 50% of the animals from the lethal effects of a specific venom dose, can also be calculated.[18][19]
-
Snakebite Severity Score (SSS)
The Snakebite Severity Score is a clinical tool used to objectively assess the severity of envenomation in human patients and is a primary outcome measure in the BRAVO clinical trial.[20][21]
Assessment Categories: The score is a composite of assessments across multiple organ systems:
-
Local Wound: Pain, swelling, ecchymosis.
-
Pulmonary System: Respiratory rate, signs of distress.
-
Cardiovascular System: Heart rate, blood pressure.
-
Gastrointestinal System: Nausea, vomiting, abdominal pain.
-
Central Nervous System: Paresthesia, fasciculations, altered consciousness.
-
Hematologic/Coagulation System: Prothrombin time (PT), partial thromboplastin time (aPTT), fibrinogen levels, platelet count.[22][23][24]
Scoring: Each category is scored based on the severity of the signs and symptoms, with higher scores indicating more severe envenomation. The total score provides a quantitative measure of the overall severity.[25]
Visualizing Mechanisms and Workflows
sPLA2 Signaling Pathway and this compound's Mechanism of Action
Caption: Mechanism of sPLA2 toxicity and this compound inhibition.
Experimental Workflow for this compound Efficacy Evaluation
References
- 1. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
- 2. ycmd.yale.edu [ycmd.yale.edu]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. UPSC Prelims Current Affairs for 19 June 2025 [vajiramandravi.com]
- 6. Efficacy and Limitations of Chemically Diverse Small-Molecule Enzyme-Inhibitors against the Synergistic Coagulotoxic Activities of Bitis Viper Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutralizing Effects of Small Molecule Inhibitors and Metal Chelators on Coagulopathic Viperinae Snake Venom Toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo preclinical venom inhibition assays identify metalloproteinase inhibiting drugs as potential future treatments for snakebite envenoming by Dispholidus typus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical evaluation of small molecule inhibitors as early intervention therapeutics against Russell’s viper envenoming in India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Repurposed drugs and their combinations prevent morbidity-inducing dermonecrosis caused by diverse cytotoxic snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.edgehill.ac.uk [research.edgehill.ac.uk]
- 12. biorxiv.org [biorxiv.org]
- 13. ptfarm.pl [ptfarm.pl]
- 14. researchgate.net [researchgate.net]
- 15. Improving in vivo models for snakebite envenoming research: Refining the mouse neutralisation assay | NC3Rs [nc3rs.org.uk]
- 16. Improving in vivo assays in snake venom and antivenom research: A community discussion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. De novo designed proteins neutralize lethal snake venom toxins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploration of the Inhibitory Potential of this compound for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. The BRAVO Clinical Study Protocol: Oral this compound for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ispub.com [ispub.com]
- 23. bumcem.com [bumcem.com]
- 24. medicalalgorithms.com [medicalalgorithms.com]
- 25. researchgate.net [researchgate.net]
Varespladib in Combination: A Comparative Guide to Synergistic Inhibition Strategies
For Researchers, Scientists, and Drug Development Professionals
Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), has emerged as a promising therapeutic agent, particularly in the context of snakebite envenomation. Its mechanism of action, targeting a key enzymatic component of many venoms, has led to investigations into its synergistic effects when combined with other inhibitors. This guide provides a comparative analysis of this compound's performance in combination with other therapeutic agents, supported by experimental data, to inform future research and drug development efforts.
Mechanism of Action: this compound
This compound targets and inhibits secreted phospholipase A2 (sPLA2) enzymes, which are critical components in various pathological processes, including inflammation and snake venom toxicity.[1][2] By inhibiting sPLA2, this compound disrupts the initial step of the arachidonic acid pathway, thereby reducing the production of downstream inflammatory mediators. In the context of snakebites, it directly neutralizes the enzymatic activity of sPLA2 toxins, which are responsible for a range of toxic effects including neurotoxicity, myotoxicity, and coagulopathy.[1][2][3]
Figure 1: this compound's inhibition of the sPLA2 pathway.
Synergistic Combinations with this compound
Preclinical studies have explored the enhanced efficacy of this compound when used in combination with other inhibitors, particularly in the treatment of snakebite envenoming. The primary strategies involve co-administration with traditional antivenom, other small molecule inhibitors, and broadly neutralizing antibodies.
This compound and Antivenom
The combination of this compound with traditional antivenom has shown synergistic effects in neutralizing the toxic effects of snake venoms.[2][4] Antivenoms, which are polyclonal antibodies, are the current standard of care but have limitations, including specificity and potential for adverse reactions. This compound's ability to rapidly inhibit sPLA2 provides a complementary mechanism of action.
References
- 1. Frontiers | Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 2. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. gwern.net [gwern.net]
Validating the clinical relevance of preclinical Varespladib studies
A Comparative Guide for Researchers and Drug Development Professionals
Once hailed as a promising anti-inflammatory agent for cardiovascular diseases and later repurposed as a broad-spectrum antidote for snakebite envenoming, Varespladib has had a complex journey through preclinical and clinical research. This guide provides an objective comparison of this compound's performance against relevant alternatives, supported by experimental data, to validate the clinical relevance of its preclinical studies.
Mechanism of Action: Targeting the sPLA2 Enzyme
This compound is a potent inhibitor of secretory phospholipase A2 (sPLA2), an enzyme crucial in the inflammatory cascade and a key component of many snake venoms.[1][2] By blocking sPLA2, this compound effectively disrupts the production of arachidonic acid and downstream inflammatory mediators. In the context of snakebites, it directly neutralizes the enzymatic activity of sPLA2 toxins, which are responsible for a range of pathologies including neurotoxicity, myotoxicity, and coagulopathy.
Preclinical Efficacy in Snakebite Envenoming Models
This compound has demonstrated significant efficacy in various animal models of snakebite envenoming. Studies have consistently shown its ability to improve survival rates, reduce tissue damage, and counteract venom-induced coagulopathy across a broad range of snake species.
| Animal Model | Snake Venom | This compound Dose & Route | Key Findings | Reference |
| Mouse | Micrurus fulvius (Eastern Coral Snake) | 4 mg/kg, SC (pre-treatment) | 100% survival at 8 hours vs. 100% mortality in controls. | [3] |
| Mouse | Vipera berus (Common European Adder) | 4 mg/kg, SC | Protected against lethality, with 100% survival at 24 hours when administered after envenomation. | [3] |
| Mouse | Deinagkistrodon acutus, Agkistrodon halys | 4 mg/kg | Almost fully inhibited severe hemorrhagic toxicity and reduced muscle damage. | [1] |
| Rat | Micrurus fulvius | 8 mg/kg, IV | Rescued 100% of rats from lethal doses and suppressed venom-induced sPLA2 activity. | [3] |
| Pig | Oxyuranus scutellatus (Coastal Taipan) | 5 mg/kg bolus IV and/or 2.5 mg/kg oral | All 13 treated pigs survived ≥96 hours, with this compound rapidly reversing venom-induced weakness. | [4] |
Comparison with Antivenom: A Complementary Approach
Antivenom is the current standard of care for snakebite envenoming. While effective, it has limitations, including the need for intravenous administration, potential for allergic reactions, and variable efficacy against different venoms. Preclinical studies suggest that this compound could serve as a valuable adjunct or even a pre-hospital treatment.
| Feature | This compound | Antivenom |
| Mechanism | Small molecule inhibitor of sPLA2 | Polyclonal antibodies that bind and neutralize various venom toxins |
| Spectrum | Broad-spectrum against venoms with sPLA2 | Often species-specific with variable cross-neutralization |
| Administration | Oral (this compound-methyl) and Intravenous | Intravenous |
| Onset of Action | Rapid | Variable |
| Safety | Generally well-tolerated in clinical trials for other indications | Risk of hypersensitivity reactions (anaphylaxis) |
| Preclinical Synergy | Studies show synergistic effects when used with antivenom, improving outcomes.[5] | Standard of care |
Experimental Protocols
In Vivo Snake Envenomation Model in Mice
A common preclinical model to assess the efficacy of antivenoms and other therapeutics against snake venom.
Methodology:
-
Animal Model: Male CD-1 mice (18-22 g) are commonly used.
-
Venom Preparation: Lyophilized snake venom is reconstituted in saline to the desired concentration. The lethal dose 50 (LD50) is often predetermined.
-
Envenomation: A specific dose of venom (e.g., 2x LD50) is injected subcutaneously or intramuscularly into the mice.[6]
-
Treatment: this compound (or its prodrug, this compound-methyl) is administered at a predetermined dose and route (e.g., intravenous, oral, or subcutaneous) at a specific time relative to envenomation.[1]
-
Observation: Animals are observed for a set period (typically 24-48 hours), and survival times are recorded.[1]
-
Endpoint Analysis: In addition to survival, other parameters such as myotoxicity (measured by creatine kinase levels) and hemorrhage can be assessed.[1][6]
In Vitro sPLA2 Inhibition Assay
This assay is used to determine the direct inhibitory effect of this compound on the enzymatic activity of snake venom sPLA2.
Methodology:
-
Reagents: A chromogenic substrate for sPLA2 (e.g., 4-nitro-3-(octanoyloxy)benzoic acid), snake venom, and this compound are required.[7]
-
Assay Procedure:
-
Data Analysis: The half-maximal inhibitory concentration (IC50) of this compound is calculated from the dose-response curve.[6]
The Original Indication: this compound in Cardiovascular Disease
This compound was initially developed as an anti-inflammatory agent to treat acute coronary syndrome (ACS). The rationale was that by inhibiting sPLA2, this compound would reduce vascular inflammation and lipid levels, thereby preventing recurrent cardiovascular events.[8]
Preclinical studies in models of atherosclerosis showed that sPLA2 inhibition could reduce atherosclerotic plaque formation.[8] However, the large-scale VISTA-16 clinical trial in ACS patients was terminated prematurely due to a lack of efficacy and a potential for harm, with an observed increase in myocardial infarction in the this compound group.[9]
| Clinical Trial | Indication | Phase | Key Findings | Reference |
| VISTA-16 | Acute Coronary Syndrome | III | Trial terminated due to lack of efficacy and potential for increased risk of myocardial infarction. | [9] |
| BRAVO | Snakebite Envenoming | II | Ongoing to evaluate the safety and efficacy of oral this compound. | [10] |
Conclusion: A Repurposed Promise
The journey of this compound highlights the complexities of drug development. While its initial promise in cardiovascular disease did not translate to clinical success, the robust preclinical data supporting its efficacy in snakebite envenoming has paved the way for a potential paradigm shift in treating this neglected tropical disease. The ongoing clinical trials will be crucial in validating the clinical relevance of these extensive preclinical findings. The data suggests that this compound, particularly in its oral form, could fill a critical gap in the immediate, pre-hospital management of snakebites, potentially in synergy with traditional antivenom therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]
- 5. A Comparison of the Efficacy of Antivenoms and this compound against the In Vitro Pre-Synaptic Neurotoxicity of Thai and Javanese Russell's Viper (Daboia spp.) Venoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploration of the Inhibitory Potential of this compound for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 8. This compound methyl in cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The BRAVO Clinical Study Protocol: Oral this compound for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the safety profiles of Varespladib and other treatments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the safety profile of Varespladib with other treatments for Acute Coronary Syndrome (ACS) and sepsis. The information is compiled from clinical trial data and is intended to offer an objective overview for research and drug development purposes.
Key Findings
This compound, a potent inhibitor of secretory phospholipase A2 (sPLA2), has been investigated for multiple inflammatory conditions. Its safety profile has been notably dichotomous across different indications. In the setting of Acute Coronary Syndrome, the VISTA-16 trial was terminated prematurely due to concerns of potential harm, specifically an increased risk of myocardial infarction.[1][2][3] Conversely, in over 4,600 subjects across 29 clinical studies for other conditions, including its current development for snakebite envenoming, this compound has been generally well-tolerated.
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in inhibiting the sPLA2-mediated inflammatory cascade.
Safety Profile in Acute Coronary Syndrome (ACS)
The primary source of safety data for this compound in ACS comes from the VISTA-16 (Vascular Inflammation Suppression to Treat Acute Coronary Syndrome for 16 Weeks) trial. This was a double-blind, randomized, multicenter trial involving 5,145 patients who had experienced a recent ACS.[4][5]
VISTA-16 Trial: Experimental Protocol
-
Objective: To evaluate the efficacy and safety of this compound in reducing cardiovascular events in patients with recent ACS.
-
Study Design: Double-blind, randomized, placebo-controlled, multicenter trial.
-
Participants: 5,145 patients aged 40 years or older, hospitalized with ACS (unstable angina, NSTEMI, or STEMI).
-
Intervention: this compound (500 mg daily) or placebo, in addition to standard of care including atorvastatin.
-
Duration: 16 weeks of treatment with a 6-month follow-up.
-
Primary Efficacy Endpoint: Composite of cardiovascular mortality, nonfatal myocardial infarction (MI), nonfatal stroke, or unstable angina with evidence of ischemia requiring hospitalization.[5]
The following diagram outlines the workflow of the VISTA-16 clinical trial.
This compound vs. Placebo in ACS: Adverse Events (VISTA-16 Trial)
| Adverse Event | This compound (n=2572) | Placebo (n=2573) | Hazard Ratio (95% CI) | P-value |
| Primary Composite Endpoint | 6.1% | 5.1% | 1.25 (0.97-1.61) | 0.08 |
| Cardiovascular Death | 1.4% | 1.5% | 0.96 (0.61-1.51) | 0.85 |
| Myocardial Infarction | 3.4% | 2.2% | 1.66 (1.16-2.39) | 0.005 |
| Stroke | 0.6% | 0.5% | 1.13 (0.55-2.33) | 0.74 |
| Unstable Angina with Ischemia | 1.1% | 1.2% | 0.91 (0.55-1.51) | 0.72 |
| Composite Secondary Endpoint | 4.6% | 3.8% | 1.36 (1.02-1.82) | 0.04 |
Data sourced from the VISTA-16 randomized clinical trial publication.[1][2][3]
Standard ACS Treatments: Safety Profile
Standard of care for ACS typically includes dual antiplatelet therapy (DAPT) with aspirin and a P2Y12 inhibitor (e.g., clopidogrel, ticagrelor, prasugrel). The primary safety concern with these agents is bleeding.
| Treatment | Major Bleeding Rate | Myocardial Infarction Rate | Stroke Rate | All-Cause Mortality |
| Aspirin | Varies by study | - | - | - |
| Clopidogrel + Aspirin | 2.6% - 5.1% | 4.3% | - | - |
| Ticagrelor + Aspirin | 4.8% - 5.4% | 4.8% | 1.1% | 4.5% |
| Prasugrel + Aspirin | 4.8% | 3.0% | 1.0% | 3.7% |
Data compiled from various clinical trials including CURE and ISAR-REACT 5. Rates can vary based on patient population and trial design.[6][7][8]
Safety Profile in Sepsis
This compound was also investigated for the treatment of sepsis, though less clinical trial data is publicly available for this indication compared to ACS. The rationale for its use in sepsis is based on the role of sPLA2 in the systemic inflammatory response.
Standard Sepsis Treatments: Safety Profile
The cornerstones of sepsis management are early administration of broad-spectrum antibiotics and hemodynamic support with intravenous fluids and vasopressors.
| Treatment | Common Adverse Events |
| Broad-Spectrum Antibiotics | Allergic reactions, Clostridioides difficile infection, acute kidney injury, disruption of gut microbiome. Overuse is associated with increased mortality.[9][10][11] |
| Vasopressors (e.g., Norepinephrine) | Tachyarrhythmias, peripheral ischemia, increased risk of mortality with higher doses.[12][13][14][15][16] |
| Intravenous Fluids | Fluid overload, pulmonary edema. |
Logical Relationship in Sepsis Management
The following diagram illustrates the decision-making process and interventions in the management of sepsis according to the Surviving Sepsis Campaign guidelines.
Safety Profile in Snakebite Envenoming
More recently, this compound has been repurposed as a broad-spectrum inhibitor of snake venom sPLA2. The BRAVO (Broad-spectrum Rapid Antidote: this compound Oral for snakebite) trial is a key study in this indication.
BRAVO Trial: Experimental Protocol
-
Objective: To evaluate the safety, tolerability, and efficacy of oral this compound-methyl in addition to standard of care for snakebite envenoming.
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, phase 2 study.
-
Participants: Patients aged 5 years and older with suspected or confirmed venomous snakebites.
-
Intervention: Oral this compound-methyl or placebo, administered concurrently with standard of care (including antivenom).
-
Primary Outcome: Change in the composite Snakebite Severity Score (SSS).
This compound in Snakebite vs. Antivenom: Safety Considerations
| Treatment | Common Adverse Events |
| This compound | Generally well-tolerated in over 4600 subjects in non-snakebite studies. No significant safety concerns reported in the BRAVO trial. |
| Antivenom | Acute adverse reactions (anaphylactoid) are common and can be severe, including urticaria, nausea, vomiting, hypotension, and bronchospasm. Serum sickness (a delayed hypersensitivity reaction) can also occur. |
Conclusion
References
- 1. This compound and Cardiovascular Events in Patients With an Acute Coronary Syndrome: The VISTA-16 Randomized Clinical Trial - American College of Cardiology [acc.org]
- 2. This compound and Cardiovascular Events in Patients With an Acute Coronary Syndrome The VISTA-16 Randomized Clinical Trial - Dialnet [dialnet.unirioja.es]
- 3. researchgate.net [researchgate.net]
- 4. This compound and cardiovascular events in patients with an acute coronary syndrome: the VISTA-16 randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. solaci.org [solaci.org]
- 6. hcplive.com [hcplive.com]
- 7. ahajournals.org [ahajournals.org]
- 8. jwatch.org [jwatch.org]
- 9. Sepsis study highlights risks of overly broad antibiotic treatment | CIDRAP [cidrap.umn.edu]
- 10. kffhealthnews.org [kffhealthnews.org]
- 11. Update on the adverse effects of antimicrobial therapies in community practice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vasopressors in Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Scholars@Duke publication: Evaluation of Vasopressor Exposure and Mortality in Patients With Septic Shock. [scholars.duke.edu]
- 14. Vasopressors in septic shock: which, when, and how much? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vasopressin in Sepsis and Other Shock States: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Varespladib (LY315920) vs. Methyl-Varespladib (LY333013): A Comparative Efficacy Guide
An Objective Analysis for Researchers and Drug Development Professionals
Varespladib (LY315920) and its orally bioavailable prodrug, methyl-varespladib (LY333013), are potent inhibitors of secretory phospholipase A2 (sPLA2), a critical enzyme in inflammatory pathways and a key component of snake venom.[1][2] Initially investigated for cardiovascular diseases, their development has pivoted towards a broad-spectrum treatment for snakebite envenoming.[3][4] This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Chemical Relationship and Mechanism of Action
Methyl-varespladib (LY333013) is the methyl ester prodrug of this compound (LY315920).[5] Following oral administration, methyl-varespladib is rapidly absorbed and metabolized into the active compound, this compound.[2][5] Both molecules exert their therapeutic effect by inhibiting sPLA2, particularly isoforms IIa, V, and X.[1][6] This inhibition blocks the initial step of the arachidonic acid pathway, preventing the release of arachidonic acid from phospholipids and the subsequent production of pro-inflammatory mediators like prostaglandins and leukotrienes.[1][4] In the context of snakebite, they directly neutralize the sPLA2 toxins found in the venom of numerous snake species.[7]
Quantitative Efficacy Data
The inhibitory potency of this compound and methyl-varespladib has been evaluated in various preclinical studies. This compound consistently demonstrates high potency, with one study noting that methyl-varespladib was less potent.[1] The following tables summarize key quantitative data from the available literature.
Table 1: In Vitro sPLA2 Inhibition
| Compound | Target | Assay Type | IC50 | Source |
| This compound | sPLA2 | Chromogenic Assay | 0.009 µM | [1] |
| This compound | Venom sPLA2 | Not Specified | 0.0016 to 0.063 mg/mL | [3] |
| This compound | 28 Snake Venoms | Chromogenic Assay | Nanomolar to Picomolar range | [2] |
| Methyl-Varespladib | 28 Snake Venoms | Chromogenic Assay | Nanomolar to Picomolar range | [2] |
Table 2: In Vivo Efficacy in Animal Models
| Compound | Animal Model | Venom | Endpoint | Efficacy | Source |
| This compound | Rat | Micrurus fulvius (Coral Snake) | Survival | Striking survival benefit | [2] |
| This compound | Mouse | Vipera berus (Common European Adder) | Survival | Striking survival benefit | [2] |
| This compound | Mouse | Various neurotoxic venoms | Lethality | Abrogated or delayed lethality | [8][9] |
| Methyl-Varespladib | Mouse | Various neurotoxic venoms | Lethality | Abrogated or delayed lethality | [8][9] |
| This compound | Not Specified | Deinagkistrodon acutus and Gloydius halys | Hemorrhagic toxicity | Almost fully inhibited | [3] |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the mechanism of action of this compound and a typical workflow for evaluating its efficacy against snake venom.
Figure 1: Mechanism of Action of this compound.
Figure 2: Experimental Workflow for Efficacy Evaluation.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies cited in the literature.
In Vitro sPLA2 Inhibition Assay (Chromogenic)
A common method to determine the inhibitory activity of compounds against sPLA2 involves a chromogenic assay.
-
Reagents and Materials:
-
Procedure:
-
The reaction is initiated by adding the venom/inhibitor sample to the buffer and substrate mixture.[10][11]
-
The mixture is incubated for a set period (e.g., 30 minutes) at 37°C.[10][11]
-
The change in absorbance is measured at 425 nm to determine enzymatic activity.[10][11]
-
IC50 values are calculated from the dose-response curves.[2]
-
In Vivo Murine Model of Envenomation
Animal models are essential for evaluating the in vivo efficacy of potential antidotes.
-
Animals: CD-1 mice are commonly used.[8]
-
Procedure:
-
A supralethal dose (e.g., 3x LD50) of snake venom is injected subcutaneously.[9]
-
This compound (e.g., 10 mg/kg) is administered intravenously, or methyl-varespladib (e.g., 10 mg/kg) is given orally at various time points post-envenomation.[9]
-
Control groups receive venom and a vehicle (e.g., PBS).[9]
-
Animals are observed for signs of neurotoxicity and survival over a defined period (e.g., 24 hours).[9]
-
Clinical Trial Protocol (BRAVO Study)
The BRAVO (Broad-spectrum Rapid Antidote: this compound Oral for snakebite) trial is a Phase II study evaluating the efficacy and safety of oral methyl-varespladib in snakebite patients.[12][13]
-
Study Design: A multi-center, randomized, double-blind, placebo-controlled trial.[12][13]
-
Participants: Patients aged 5 years and older with symptomatic venomous snakebites.[13][14]
-
Intervention:
-
Primary Outcome: Change in the composite Snakebite Severity Score (SSS) from baseline.[12][13]
Clinical Findings and Future Directions
The Phase II BRAVO trial did not meet its primary endpoint for the overall patient population.[12] However, a promising signal of benefit was observed in a prespecified subgroup of patients who received the study drug within five hours of the snakebite.[12][17] For this early treatment group, there were clinically important differences in illness severity, rates of complete recovery, and patient-reported function.[18] These findings suggest that the timing of administration is critical and support the potential of methyl-varespladib as an early, pre-hospital treatment.[15]
Conclusion
This compound is a potent inhibitor of sPLA2, and its prodrug, methyl-varespladib, offers the advantage of oral bioavailability. Preclinical data robustly support their efficacy in neutralizing snake venom sPLA2 from a wide variety of species. While the initial clinical trial results in a hospital setting were mixed, the data strongly suggest a benefit when administered early. This positions methyl-varespladib as a promising candidate for a field-deployable, first-line treatment for snakebite envenoming, potentially bridging the critical time gap between a bite and access to conventional antivenom therapy. Further research should focus on optimizing dosing strategies and confirming its efficacy in early intervention scenarios.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ycmd.yale.edu [ycmd.yale.edu]
- 3. This compound in the Treatment of Snakebite Envenoming: Development History and Preclinical Evidence Supporting Advancement to Clinical Trials in Patients Bitten by Venomous Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound methyl - Molecule of the Month - November 2023 - HTML-only version [chm.bris.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound (LY315920) and Methyl this compound (LY333013) Abrogate or Delay Lethality Induced by Presynaptically Acting Neurotoxic Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom [frontiersin.org]
- 11. Action of this compound (LY-315920), a Phospholipase A2 Inhibitor, on the Enzymatic, Coagulant and Haemorrhagic Activities of Lachesis muta rhombeata (South-American Bushmaster) Venom - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral this compound for the treatment of snakebite envenoming in India and the USA (BRAVO): a phase II randomised clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The BRAVO Clinical Study Protocol: Oral this compound for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Ophirex Publishes this compound Phase 2 Data in BMJ Global Health — Ophirex | Lifesaving Antidotes [ophirex.com]
- 16. gh.bmj.com [gh.bmj.com]
- 17. gh.bmj.com [gh.bmj.com]
- 18. Ophirex Reports Phase 2 Data on this compound for Snakebite Treatment in BMJ Global Health [synapse.patsnap.com]
Varespladib's Performance in the Evolving Landscape of sPLA2 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Varespladib, a well-characterized secretory phospholipase A2 (sPLA2) inhibitor, against novel inhibitors in the field. By presenting key performance data, experimental methodologies, and relevant biological pathways, this document aims to be a valuable resource for researchers engaged in the study of inflammatory diseases and the development of next-generation therapeutics targeting sPLA2.
Introduction to sPLA2 Inhibition
Secretory phospholipase A2 (sPLA2) enzymes are key players in various physiological and pathological processes, including inflammation, host defense, and cardiovascular disease.[1] These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the release of arachidonic acid and lysophospholipids.[2] Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes, making sPLA2 a compelling target for anti-inflammatory drug development.[3]
This compound has been extensively studied as a potent inhibitor of several sPLA2 isoforms, particularly groups IIA, V, and X.[4] Initially investigated for conditions like acute coronary syndrome, its development has more recently pivoted towards treating snakebite envenoming, where sPLA2 toxins are a major component of venom.[4][5] As the field of sPLA2 inhibitor research continues to advance, novel compounds are emerging with distinct profiles. This guide focuses on benchmarking this compound's performance against one such novel inhibitor, AZD2716, to provide a clear perspective on their relative potencies and specificities.
Comparative Performance Data
The following tables summarize the in vitro inhibitory potencies (IC50) of this compound and the novel sPLA2 inhibitor, AZD2716, against various sPLA2 isoforms. This quantitative data is essential for understanding the relative efficacy and selectivity of these compounds.
Table 1: Inhibitory Activity (IC50) against Human sPLA2 Isoforms
| Compound | sPLA2-IIA IC50 (nM) | sPLA2-V IC50 (nM) | sPLA2-X IC50 (nM) |
| This compound | 6.2 - 28 | 77 | 15 |
| AZD2716 | 10 | 40 | 400 |
Data sourced from multiple studies for comprehensive comparison.[6][7][8]
Table 2: Inhibitory Activity in Human Plasma
| Compound | Plasma ICu,50 (nM) |
| This compound | 8 |
| AZD2716 | 0.1 |
ICu,50 is the IC50 value corrected for the unbound fraction of the compound in human plasma, providing a more physiologically relevant measure of potency.[6]
Experimental Protocols
The following are detailed methodologies for key experiments typically used to evaluate the performance of sPLA2 inhibitors.
sPLA2 Enzymatic Activity Assay (Colorimetric)
This assay measures the enzymatic activity of sPLA2 by detecting the product of phospholipid hydrolysis.
Principle: The assay utilizes a chromogenic substrate, such as diheptanoyl thio-phosphatidylcholine. When hydrolyzed by sPLA2 at the sn-2 position, a free thiol is released. This thiol reacts with DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid, which can be quantified by measuring its absorbance at 405-420 nm. The rate of color development is proportional to sPLA2 activity.
Materials:
-
Recombinant human sPLA2 enzyme (e.g., sPLA2-IIA, V, or X)
-
sPLA2 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5, containing 10 mM CaCl2, 100 mM KCl, and 0.3 mM Triton X-100)
-
Diheptanoyl thio-phosphatidylcholine (Substrate)
-
DTNB (Ellman's reagent)
-
Test inhibitors (e.g., this compound, AZD2716) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a dilution series of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the sPLA2 enzyme to each well (except for the blank controls).
-
Add the diluted test inhibitor or vehicle control to the appropriate wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.
-
To initiate the enzymatic reaction, add the substrate and DTNB solution to all wells.
-
Immediately start monitoring the increase in absorbance at 410 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
Inhibitor potency (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Functional Assay: Arachidonic Acid Release
This assay measures the ability of an sPLA2 inhibitor to block the release of arachidonic acid from cells stimulated with an inflammatory agent.
Principle: Cells are pre-labeled with radioactive [3H]-arachidonic acid, which is incorporated into the cell membrane phospholipids. Upon stimulation with an inflammatory agent (e.g., lipopolysaccharide - LPS), cellular phospholipases, including sPLA2, are activated, leading to the release of [3H]-arachidonic acid into the culture medium. The amount of radioactivity in the medium is quantified by liquid scintillation counting. An effective sPLA2 inhibitor will reduce the amount of released [3H]-arachidonic acid.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
[3H]-arachidonic acid
-
Inflammatory stimulus (e.g., LPS)
-
Test inhibitors
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Label the cells by incubating them with [3H]-arachidonic acid in the culture medium for 18-24 hours.
-
Wash the cells to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for 1 hour.
-
Stimulate the cells with the inflammatory agent (e.g., LPS) for a defined period (e.g., 4-6 hours).
-
Collect the culture supernatant.
-
Measure the radioactivity in the supernatant using a liquid scintillation counter.
-
Calculate the percentage of inhibition of arachidonic acid release for each inhibitor concentration and determine the IC50 value.
Visualizing the Mechanism of Action
To understand the biological context in which sPLA2 inhibitors operate, it is crucial to visualize the relevant signaling pathways.
Caption: sPLA2 signaling pathway in inflammation.
The diagram above illustrates the central role of sPLA2 in the inflammatory cascade. Inflammatory stimuli trigger the activation of sPLA2, which then acts on cell membrane phospholipids to release arachidonic acid. This key step initiates the production of potent pro-inflammatory mediators. This compound and other novel inhibitors directly block the activity of sPLA2, thereby halting this cascade at an early and critical juncture.
Caption: Workflow for sPLA2 inhibitor evaluation.
This workflow diagram outlines the logical progression for assessing the performance of novel sPLA2 inhibitors. It begins with high-throughput in vitro screening to determine the direct inhibitory potency of compounds. Promising candidates are then advanced to more physiologically relevant cell-based assays to confirm their functional activity. Finally, the most potent and functionally active compounds are evaluated in in vivo models to assess their therapeutic potential.
Conclusion
This guide provides a comparative overview of this compound and the novel sPLA2 inhibitor, AZD2716. The data presented in the tables highlight the comparable potency of AZD2716 to this compound against the sPLA2-IIA isoform, with notable differences in their activity against isoforms V and X. Furthermore, AZD2716 demonstrates significantly higher potency in human plasma, suggesting potentially favorable pharmacokinetic properties. The detailed experimental protocols and workflow diagrams offer a practical framework for researchers to design and execute their own comparative studies. As the landscape of sPLA2 inhibitor development continues to evolve, such direct comparisons are invaluable for identifying the most promising candidates for further preclinical and clinical investigation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. Phospholipase A2 - Wikipedia [en.wikipedia.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound (LY315920) Appears to Be a Potent, Broad-Spectrum, Inhibitor of Snake Venom Phospholipase A2 and a Possible Pre-Referral Treatment for Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of AZD2716: A Novel Secreted Phospholipase A2 (sPLA2) Inhibitor for the Treatment of Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Varespladib: A Comparative Analysis in the Inhibition of Secretory Phospholipase A2
For Immediate Release
This guide provides a comprehensive comparison of Varespladib, a potent inhibitor of secretory phospholipase A2 (sPLA2), against other therapeutic alternatives. The analysis is based on currently available preclinical and clinical data, with a focus on its application in snakebite envenoming. This document is intended for researchers, scientists, and drug development professionals.
Executive Summary
This compound is a broad-spectrum inhibitor of sPLA2, a key enzyme implicated in the inflammatory cascade and a major component of snake venom. Clinical and preclinical studies have primarily evaluated its efficacy in the context of snakebite envenoming, where it is administered in conjunction with the standard of care, antivenom. While direct head-to-head clinical trials comparing this compound to other specific sPLA2 inhibitors are not yet available, existing data from the Phase II BRAVO clinical trial and various preclinical models provide valuable insights into its potential superiority and non-inferiority when compared against placebo and standard of care. Preclinical studies also suggest a synergistic potential when combined with other small molecule inhibitors.
Mechanism of Action: sPLA2 Inhibition
Secretory phospholipase A2 (sPLA2) enzymes play a crucial role in the inflammatory process by catalyzing the hydrolysis of phospholipids, leading to the release of arachidonic acid. Arachidonic acid is a precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. In the context of snakebite envenoming, sPLA2s are major toxins responsible for a variety of pathophysiological effects, including myotoxicity, neurotoxicity, and coagulopathy. This compound acts by directly binding to and inhibiting the activity of sPLA2, thereby preventing the initiation of the inflammatory cascade and neutralizing the toxic effects of venom sPLA2s.
This compound inhibits sPLA2, blocking the inflammatory cascade.
Clinical Validation: The BRAVO Trial
The "Broad-spectrum Rapid Antidote: this compound Oral for snakebite" (BRAVO) trial was a multicenter, randomized, double-blind, placebo-controlled, phase 2 study designed to evaluate the efficacy and safety of oral this compound-methyl (a prodrug of this compound) in conjunction with standard of care (SoC), which includes antivenom, for the treatment of snakebite envenoming.
Quantitative Data Summary
| Outcome Measure | This compound + SoC (n=48) | Placebo + SoC (n=47) | p-value |
| Primary Endpoint: Change in Snakebite Severity Score (SSS) at 6 & 9 hours | |||
| Overall Population | -1.1 (95% CI: -1.6 to -0.7) | -1.5 (95% CI: -2.0 to -1.0) | 0.13 |
| Subgroup Analysis: Patients Treated < 5 hours from bite (n=37) | |||
| Change in SSS at 6 & 9 hours | Promising signal of benefit observed | - | - |
| Secondary Endpoints (Overall Population) | |||
| Complete Recovery at Day 28 | 49% | 27% | - |
Data from the BRAVO Phase II Clinical Trial.[1][2]
While the primary endpoint for the overall population did not reach statistical significance, a promising signal of benefit was observed in the prespecified subgroup of patients who received treatment within 5 hours of the snakebite.[1][2] Furthermore, a higher percentage of patients in the this compound group achieved complete recovery by day 28 compared to the placebo group.[1]
Experimental Protocol: BRAVO Trial
-
Study Design: Multicenter, randomized, double-blind, placebo-controlled, phase 2 trial.[3][4]
-
Participants: Patients aged 5 years and older with signs of snakebite envenoming.[5]
-
Intervention:
-
Primary Outcome: Change in the composite Snakebite Severity Score (SSS) from baseline to the average of scores at 6 and 9 hours post-treatment.[3][5]
-
Secondary Outcomes: Included complete recovery, need for supportive care, and safety.
BRAVO Trial Experimental Workflow.
Preclinical Evidence: Superiority and Combination Potential
Numerous preclinical studies have demonstrated the broad-spectrum efficacy of this compound against a wide range of snake venoms in both in vitro and in vivo models. These studies provide a strong foundation for its clinical development and suggest its potential as a standalone or adjunctive therapy.
In Vivo Animal Studies
| Study Focus | Animal Model | Key Findings | Reference |
| This compound vs. Placebo | Mice | 80% survival in this compound-treated mice vs. 0% in placebo group against Vipera berus nikolskii venom. | [6] |
| This compound vs. Antivenom | Mice | This compound showed a longer window of effectiveness compared to antivenom in a neuromuscular blockage model.[7] | [7] |
| This compound + Marimastat | Mice | Combination therapy showed superior protection against lethality from various viper venoms compared to either drug alone. | [8][9] |
Experimental Protocol: In Vivo Mouse Model of Envenomation
A common preclinical protocol to assess the efficacy of antivenom or other therapeutics involves the following steps:
-
Animal Model: Typically, CD-1 or BALB/c mice are used.
-
Venom Administration: A lethal dose (e.g., LD50) of snake venom is administered, often via subcutaneous or intramuscular injection to mimic a natural bite.
-
Treatment Administration:
-
Pre-incubation model: The therapeutic agent is mixed with the venom before injection to assess neutralization potential.
-
Rescue model: The therapeutic agent is administered at a specified time point after venom injection to evaluate its treatment efficacy.[6]
-
-
Observation: Animals are monitored for a set period (e.g., 24-48 hours) for survival, clinical signs of envenoming (e.g., neurotoxicity, hemorrhage, edema), and other relevant endpoints.
-
Endpoint Analysis: The primary endpoint is typically survival. Secondary endpoints can include reduction in lesion size, improvement in motor function, and normalization of coagulation parameters.
Preclinical In Vivo Experimental Workflow.
Discussion and Future Directions
The available evidence suggests that this compound is a promising therapeutic agent for snakebite envenoming, particularly when administered early. Its oral bioavailability presents a significant advantage for pre-hospital treatment. While the BRAVO trial did not meet its primary endpoint in the overall population, the positive signals in early-treated patients warrant further investigation in a Phase III trial with a study design that perhaps stratifies patients by time to treatment.
Crucially, there is a need for head-to-head clinical trials comparing this compound with other emerging sPLA2 inhibitors to definitively establish its superiority or non-inferiority. Furthermore, the synergistic effects observed in preclinical studies with other small molecule inhibitors, such as the metalloprotease inhibitor marimastat, suggest that combination therapies could be a highly effective strategy for treating the complex pathology of snakebite envenoming. Future research should focus on optimizing these combination therapies and evaluating them in well-designed clinical trials.
References
- 1. Improving in vivo models for snakebite envenoming research: Refining the mouse neutralisation assay | NC3Rs [nc3rs.org.uk]
- 2. This compound (A-002), a secretory phospholipase A2 inhibitor, reduces atherosclerosis and aneurysm formation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Profiling the Murine Acute Phase and Inflammatory Responses to African Snake Venom: An Approach to Inform Acute Snakebite Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
Varespladib in Preclinical Snakebite Models: A Meta-Analysis and Comparison
An objective guide for researchers and drug development professionals on the efficacy of Varespladib, a promising broad-spectrum inhibitor of snake venom phospholipase A2 (sPLA2), in preclinical models of snakebite envenoming. This guide provides a comparative analysis with alternative treatments, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Introduction
Snakebite envenoming is a significant global health issue, causing substantial morbidity and mortality, particularly in rural tropical and subtropical regions.[1] The primary treatment, antivenom, has limitations, including species-specificity, variable efficacy against local tissue damage, and the risk of hypersensitivity reactions. This has spurred the search for alternative and adjunct therapies. This compound, a small molecule inhibitor of secretory phospholipase A2 (sPLA2), has emerged as a promising candidate.[2][3] sPLA2s are a major and highly toxic component in the venom of most snake species, responsible for a range of pathologies including myotoxicity, neurotoxicity, and coagulopathy.[4][5] This guide provides a meta-analysis of the preclinical evidence for this compound's effectiveness, comparing it with standard antivenom and other experimental therapies.
Mechanism of Action: Inhibition of sPLA2 Signaling
This compound exerts its protective effects by directly inhibiting the enzymatic activity of snake venom sPLA2s.[4] These enzymes catalyze the hydrolysis of phospholipids at the sn-2 position, leading to the production of lysophospholipids and arachidonic acid.[5] These products, along with the direct action of some sPLA2s, trigger a cascade of downstream signaling pathways that mediate inflammation, cell damage, and neurotoxicity.[6][7] By blocking the catalytic activity of sPLA2, this compound can prevent these downstream pathological effects.[4]
References
- 1. Exploration of the Inhibitory Potential of this compound for Snakebite Envenomation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
- 5. Snake Venom Cytotoxins, Phospholipase A2s, and Zn2+-dependent Metalloproteinases: Mechanisms of Action and Pharmacological Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Asp49 Phospholipase A2 from Snake Venom Induces Cyclooxygenase-2 Expression and Prostaglandin E2 Production via Activation of NF-κB, p38MAPK, and PKC in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amplification of Snake Venom Toxicity by Endogenous Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Varespladib vs. Standard of Care in Envenoming: A Comparative Analysis of Clinical Evidence
A comprehensive review of the clinical data comparing Varespladib, a novel secretory phospholipase A2 (sPLA2) inhibitor, with the established standard of care for the treatment of snakebite envenoming. This guide is intended for researchers, scientists, and drug development professionals, providing a detailed examination of experimental data and methodologies from key clinical trials.
Introduction to this compound and the Challenge of Envenoming
Snakebite envenoming is a significant global health issue, causing over 500,000 deaths or disabling injuries annually.[1] A major component of many snake venoms is the enzyme secretory phospholipase A2 (sPLA2), which plays a critical role in the pathophysiology of envenoming, leading to tissue destruction, bleeding, and paralysis.[2] this compound is a potent, broad-spectrum inhibitor of sPLA2 and its oral prodrug, this compound-methyl, has been investigated as a potential groundbreaking treatment that could be administered in pre-hospital settings.[1][3]
The current standard of care for venomous snakebites primarily relies on the administration of antivenom, which is often associated with challenges such as the need for intravenous administration, cost, and the risk of adverse reactions.[1][4] This guide provides a detailed comparison of this compound with the standard of care, with a focus on the data from the BRAVO (Broad-spectrum Rapid Antidote: this compound Oral for snakebite) phase II clinical trial.[1][5]
Mechanism of Action: this compound's Targeted Inhibition of sPLA2
This compound functions by inhibiting the activity of sPLA2 enzymes, which are abundant in snake venom and are key drivers of venom toxicity.[2][6] By blocking the active site of sPLA2, this compound prevents the breakdown of phospholipids, a process that initiates a cascade of inflammatory and destructive events.[6][7]
Standard of Care for Envenoming
The established standard of care for snakebite envenoming involves a multifaceted approach aimed at preserving life and limb function.[8] Key components include:
-
Immediate First Aid: This includes moving the victim away from the snake, reassurance, immobilization of the bitten limb, and prompt transport to a medical facility.[4][9] Tourniquets are generally not recommended.[4]
-
Hospital Management: Upon arrival at a healthcare facility, management includes:
-
Assessment: Evaluation of the bite site, and monitoring for local and systemic signs of envenoming.[8]
-
Supportive Care: This includes analgesia (pain relief), with a preference for intravenous opioids, and fluid resuscitation.[8] Non-steroidal anti-inflammatory drugs (NSAIDs) are often discouraged due to potential hematologic effects.[8]
-
Antivenom Administration: The definitive treatment for significant envenomation is the administration of antivenom.[4][8][9] The dosage and type of antivenom depend on the snake species and the severity of the envenomation.[10]
-
Adjunctive Therapies: In some cases, additional treatments like anticholinesterases for neurotoxic bites, renal dialysis, and surgical intervention may be necessary.[4]
-
The BRAVO Phase II Clinical Trial: A Head-to-Head Comparison
The BRAVO study was a randomized, double-blind, placebo-controlled phase II clinical trial designed to assess the efficacy and safety of oral this compound-methyl when added to the standard of care for patients with snakebite envenoming.[1][5]
Experimental Protocol
The study enrolled patients in emergency departments in India and the USA with suspected or confirmed venomous snakebites.[1][2]
-
Participants: The trial included patients aged 5 years and older who presented with acute snakebite envenoming.[5][11]
-
Intervention: Patients were randomly assigned to receive either oral this compound-methyl or a placebo twice daily for one week.[1] All participants also received the standard of care, including antivenom.[1]
-
Primary Outcome: The primary endpoint was the change in the composite Snakebite Severity Score (SSS) from baseline to the average of the 6- and 9-hour post-treatment assessments.[1][5]
-
Secondary Outcomes: Key secondary outcomes included patient-reported function, as measured by the Patient-Specific Functional Scale (PSFS), and the rate of complete recovery.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the BRAVO trial, comparing the this compound group with the placebo (Standard of Care alone) group.
Table 1: Primary Outcome - Change in Snakebite Severity Score (SSS)
| Patient Group | Mean SSS Improvement from Baseline (95% CI) | Difference (this compound vs. Placebo) (95% CI) | p-value |
| Overall Population (n=95) | |||
| This compound | 1.1 (0.7 to 1.6) | -0.4 (-0.8 to 0.1) | 0.13 |
| Placebo | 1.5 (1.0 to 2.0) | ||
| Early Treatment Subgroup (within 5 hours of bite, n=37) | |||
| This compound | 1.6 | 0.5 (-0.3 to 1.2) | Not Statistically Significant |
| Placebo | 1.1 | ||
| Data from the BRAVO Phase II Clinical Trial.[1] |
Table 2: Secondary Outcomes - Patient-Reported Function and Recovery
| Outcome | This compound Group | Placebo Group | Nominal p-value |
| Improvement in PSFS from 8-10 hours to Day 3 (Early Treatment Group) | 3.0 | 1.6 | 0.02 |
| Complete Recovery (SSS=0) at Day 28 (Overall Population) | 49% | 27% | Not Reported |
| Data from the BRAVO Phase II Clinical Trial.[1] |
Discussion and Future Directions
The results of the BRAVO trial indicate that the addition of oral this compound to the standard of care did not demonstrate a statistically significant difference in the primary outcome of the change in the Snakebite Severity Score for the overall study population.[1] However, a promising signal of benefit was observed in the prespecified subgroup of patients who received treatment within 5 hours of the snakebite.[1] In this early treatment group, clinically important differences were noted in illness severity, patient-reported function, and the rate of complete recovery.[1]
These findings suggest that the timing of administration may be a critical factor in the efficacy of this compound. As a potential field- or pre-hospital treatment, its ability to be administered orally offers a significant advantage over intravenously administered antivenoms.[1]
Further research, including larger phase III trials, is warranted to confirm the potential benefits of this compound, particularly in the early stages of envenoming. The safety profile of this compound in the BRAVO trial was excellent, with no deaths or treatment-emergent serious adverse events reported.[1] The development of this compound represents a novel and potentially transformative approach to the management of snakebite envenoming, with the potential to significantly improve outcomes for victims worldwide.
References
- 1. gh.bmj.com [gh.bmj.com]
- 2. Ophirex this compound — Ophirex | Lifesaving Antidotes [ophirex.com]
- 3. mdpi.com [mdpi.com]
- 4. Control of Neglected Tropical Diseases [who.int]
- 5. The BRAVO Clinical Study Protocol: Oral this compound for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. Snakebite [who.int]
- 10. surgicalcriticalcare.net [surgicalcriticalcare.net]
- 11. The BRAVO Clinical Study Protocol: Oral this compound for Inhibition of Secretory Phospholipase A2 in the Treatment of Snakebite Envenoming - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Varespladib: A Guide for Laboratory Professionals
Core Principles for Varespladib Waste Management
All personnel handling this compound should be thoroughly familiar with the compound's Safety Data Sheet (SDS) and trained in general laboratory chemical safety. The primary principle for managing this compound waste is to prevent its release into the environment. Do not dispose of this compound or its solutions down the drain or in regular trash.
Segregation and Collection of this compound Waste
Proper segregation of chemical waste is crucial. This compound waste should be collected in designated, properly labeled, and sealed containers.
-
Unused or Expired this compound (Solid): Keep in its original container and place it in a designated hazardous waste receptacle.
-
This compound Solutions: Collect all aqueous and organic solutions containing this compound in a dedicated, sealed, and clearly labeled waste container. Do not mix with other incompatible waste streams.
-
Contaminated Labware: All disposable items that have come into contact with this compound (e.g., pipette tips, gloves, vials, and bench paper) should be collected in a designated, sealed container lined with a chemically resistant bag. Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (such as ethanol or isopropanol), and the rinsate collected as hazardous waste.
Labeling and Storage of Waste
All this compound waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a description of the contents (e.g., "this compound in DMSO," "this compound contaminated sharps"). Store waste containers in a designated satellite accumulation area that is secure and away from incompatible materials.
Disposal Procedure Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
Safety and Handling Data
The following table summarizes key safety information for this compound.
| Property | Information |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves. |
| Engineering Controls | Handle this compound in a well-ventilated area, preferably within a chemical fume hood. |
| First Aid Measures | Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Skin Contact: Wash off with soap and plenty of water. Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Accidental Release | In case of a spill, evacuate the area. Wear appropriate PPE. For solid spills, carefully sweep up and place in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete. |
Experimental Protocols for Disposal
Currently, there are no established and verified experimental protocols for the chemical neutralization or deactivation of this compound in a standard laboratory setting. Due to the lack of specific degradation data, attempting to neutralize this compound with common laboratory reagents (e.g., acid, base, or oxidizing agents) is not recommended, as it could produce unknown and potentially more hazardous byproducts. Therefore, the most prudent course of action is to treat all this compound waste as hazardous and arrange for its disposal by a certified waste management provider through your institution's EHS department.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
